molecular formula C52H66N10O5S B12394814 SMD-3040

SMD-3040

Cat. No.: B12394814
M. Wt: 943.2 g/mol
InChI Key: GMCWCUOAGNWNLO-LWMLYMNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SMD-3040 is a useful research compound. Its molecular formula is C52H66N10O5S and its molecular weight is 943.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C52H66N10O5S

Molecular Weight

943.2 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C52H66N10O5S/c1-31(34-14-16-35(17-15-34)45-32(2)54-30-68-45)56-49(66)43-22-39(63)27-61(43)50(67)46(51(3,4)5)57-48(65)36-12-10-33(11-13-36)25-60-28-52(29-60)20-18-38(19-21-52)62-26-37(24-55-62)41-23-42(58-59-47(41)53)40-8-6-7-9-44(40)64/h6-9,14-17,23-24,26,30-31,33,36,38-39,43,46,63-64H,10-13,18-22,25,27-29H2,1-5H3,(H2,53,59)(H,56,66)(H,57,65)/t31-,33?,36?,39+,43-,46+/m0/s1

InChI Key

GMCWCUOAGNWNLO-LWMLYMNZSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCC(CC4)CN5CC6(C5)CCC(CC6)N7C=C(C=N7)C8=CC(=NN=C8N)C9=CC=CC=C9O)O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of SMD-3040: A Technical Guide to a Selective SMARCA2 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of SMD-3040, a potent and selective proteolysis targeting chimera (PROTAC) designed to degrade the SMARCA2 protein. Developed for researchers, scientists, and drug development professionals, this document details the molecular strategy, quantitative efficacy, and experimental validation of this compound's therapeutic potential, particularly in the context of SMARCA4-deficient cancers.

Executive Summary

This compound is a novel heterobifunctional molecule that operates through the ubiquitin-proteasome system to induce the selective degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. By hijacking the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy for cancers harboring a deficiency in the SMARCA4 protein, a paralog of SMARCA2. This targeted degradation induces a synthetic lethal effect, leading to potent inhibition of tumor cell proliferation and significant antitumor activity in preclinical models.

Molecular Mechanism of Action: PROTAC-Mediated Degradation

This compound is engineered as a PROTAC, consisting of three key components: a ligand that binds to the bromodomain of SMARCA2/4, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This tripartite design facilitates the formation of a ternary complex between SMARCA2 and the VHL E3 ligase.

Once this complex is formed, the VHL E3 ligase initiates the transfer of ubiquitin molecules to the SMARCA2 protein. This polyubiquitination marks SMARCA2 for recognition and subsequent degradation by the 26S proteasome, the cell's primary machinery for protein catabolism. The degradation of SMARCA2 is highly efficient, with this compound demonstrating a maximal degradation (Dmax) of over 90%.[3][4][5]

The selectivity of this compound for SMARCA2 over its close homolog SMARCA4 is a critical aspect of its therapeutic potential.[3][4][5] This selectivity is crucial because many cancers with a loss-of-function mutation in SMARCA4 become dependent on SMARCA2 for survival. By selectively degrading SMARCA2 in these SMARCA4-deficient cancer cells, this compound triggers a synthetic lethal cascade, leading to cell death.[1][6]

Figure 1: Mechanism of Action of this compound.

Quantitative Efficacy of this compound

The potency of this compound has been quantified through a series of in vitro and in vivo experiments, demonstrating its efficacy in degrading SMARCA2 and inhibiting the growth of SMARCA4-deficient cancer cells.

In Vitro Degradation and Cell Growth Inhibition

This compound induces potent and selective degradation of SMARCA2 in various cancer cell lines. The half-maximal degradation concentration (DC50) and maximal degradation (Dmax) values highlight its efficiency. Furthermore, this compound significantly inhibits the growth of SMARCA4-deficient cancer cell lines, as indicated by the half-maximal growth inhibition (GI50) values.

Cell LineSMARCA4 StatusDC50 (nM)Dmax (%)GI50 (nM)
HelaWild-TypeNot Reported>90>1000
SK-Mel-5Deficient20>908.8
SK-Mel-28Deficient35>90Not Reported
H838DeficientNot ReportedNot Reported119
A549DeficientNot ReportedNot ReportedNot Reported

Data compiled from multiple sources.[6][7]

In Vivo Antitumor Activity

In preclinical xenograft models using human melanoma cells, this compound has demonstrated significant antitumor activity. Intravenous administration of this compound led to a dose-dependent inhibition of tumor growth in mice bearing SMARCA4-deficient tumors.

Xenograft ModelDosing ScheduleTumor Growth InhibitionReference
Human Melanoma25-50 mg/kg, IV, twice weekly for 2 weeksEffective inhibition of tumor growth[6][7]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the mechanism of action and efficacy of this compound.

SMARCA2 Degradation Assay

Objective: To quantify the degradation of SMARCA2 protein in cancer cell lines upon treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., Hela, SK-Mel-5, SK-Mel-28) are cultured in appropriate media. Cells are then treated with varying concentrations of this compound (e.g., 0-1 µM) for different durations (e.g., 1-48 hours).[6][7]

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for SMARCA2 and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system. The band intensities are quantified, and the level of SMARCA2 is normalized to the loading control. The DC50 and Dmax values are calculated from the dose-response curves.

Degradation_Assay_Workflow A Cell Culture & this compound Treatment B Cell Lysis A->B C Protein Quantification B->C D Western Blotting C->D E Data Analysis (DC50 & Dmax) D->E

Figure 2: SMARCA2 Degradation Assay Workflow.
Cell Growth Inhibition Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound for an extended period (e.g., 7 days).[6][7]

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo assay. These assays measure metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell growth inhibition relative to untreated control cells. The GI50 value is determined by fitting the data to a dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., melanoma cells) are subcutaneously injected into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered intravenously at specified doses and schedules (e.g., 25-50 mg/kg, twice weekly).[6][7]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Xenograft_Model_Workflow A Tumor Cell Implantation B Tumor Growth & Randomization A->B C This compound Administration B->C D Tumor Volume Measurement C->D E Endpoint Analysis D->E

Figure 3: In Vivo Xenograft Model Workflow.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its potent and selective degradation of SMARCA2 in the context of SMARCA4-deficient cancers provides a clear and compelling mechanism of action. The robust preclinical data, including in vitro and in vivo studies, underscore the potential of this compound as a novel therapeutic agent for this patient population. Further research and clinical development are warranted to fully elucidate its therapeutic benefits.

References

The Role of SMD-3040 in Synthetic Lethality: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SMD-3040 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex. This technical guide delves into the core mechanism of this compound, which leverages the principle of synthetic lethality to target cancers with deficiencies in the SMARCA4 gene. In SMARCA4-deficient tumors, the paralogous protein SMARCA2 becomes essential for cell survival. This compound selectively induces the degradation of SMARCA2, leading to cell death in these cancer cells while sparing healthy cells with functional SMARCA4. This guide provides a comprehensive overview of the preclinical data, experimental protocols, and underlying signaling pathways associated with this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.

Introduction to Synthetic Lethality and the SWI/SNF Complex

Synthetic lethality is a genetic interaction where the co-occurrence of two genetic events results in cell death, while a single event alone is viable. In the context of cancer therapy, this concept is exploited by targeting a protein that is essential for the survival of cancer cells harboring a specific mutation, a mutation that is absent in normal cells.

The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering the structure of chromatin. SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM) are two mutually exclusive ATPase subunits of this complex.[1][2] Inactivating mutations or deletions of the SMARCA4 gene are found in a significant percentage of human cancers, including non-small cell lung cancer and melanoma.[1][3] In these SMARCA4-deficient cancers, the cells become dependent on the paralogous SMARCA2 for their survival, creating a synthetic lethal vulnerability.[1][3]

This compound: A Selective SMARCA2 PROTAC Degrader

This compound is a heterobifunctional molecule designed to induce the degradation of SMARCA2.[4][5] As a PROTAC, it consists of three key components: a ligand that binds to the SMARCA2 protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two ligands.[6] This tripartite complex formation facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[6]

Mechanism of Action

The mechanism of action of this compound is centered on hijacking the cell's natural protein disposal system to eliminate SMARCA2 in a targeted manner.

cluster_0 SMARCA4-Deficient Cancer Cell SMD3040 This compound TernaryComplex Ternary Complex (this compound-SMARCA2-VHL) SMD3040->TernaryComplex Binds SMARCA2 SMARCA2 SMARCA2->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Recruited Ub_SMARCA2 Ubiquitinated SMARCA2 TernaryComplex->Ub_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome Ub_SMARCA2->Proteasome Targeted to Degradation Degraded SMARCA2 Peptides Proteasome->Degradation Degrades Apoptosis Apoptosis Degradation->Apoptosis Leads to start Start cell_culture Cell Culture & Treatment with this compound start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-SMARCA2) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (DC50 Calculation) detection->analysis end End analysis->end start Start implantation Tumor Cell Implantation start->implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization growth->randomization treatment This compound or Vehicle Administration (i.v.) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Growth Inhibition Analysis endpoint->analysis end End analysis->end

References

The Targeting of SMARCA2 in SMARCA4-Deficient Cancers: A Technical Guide to the Preclinical Efficacy of SMD-3040

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SMD-3040, a novel proteolysis-targeting chimera (PROTAC), and its therapeutic potential in cancers characterized by the deficiency of the SMARCA4 protein. This guide will delve into the underlying biological rationale, the mechanism of action of this compound, and the preclinical data supporting its development, with a focus on quantitative data and detailed experimental methodologies.

Introduction: The Synthetic Lethal Relationship Between SMARCA4 and SMARCA2

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its dysfunction is implicated in a significant number of human cancers.[1] The catalytic core of this complex is powered by one of two mutually exclusive ATPases: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[1] In healthy cells, the presence of either SMARCA4 or SMARCA2 is sufficient for the proper functioning of the SWI/SNF complex.

However, a subset of cancers, including certain types of non-small cell lung cancer and melanoma, harbor inactivating mutations in the SMARCA4 gene.[2] This loss of SMARCA4 function creates a critical dependency on the remaining paralog, SMARCA2, for survival. This phenomenon is known as synthetic lethality, where the loss of either gene alone is viable, but the simultaneous loss of both is lethal to the cell.[1][2] This dependency makes SMARCA2 an attractive therapeutic target in SMARCA4-deficient cancers.

This compound: A Selective SMARCA2 PROTAC Degrader

This compound is a potent and selective PROTAC designed to induce the degradation of the SMARCA2 protein.[1][3] As a heterobifunctional molecule, this compound consists of three key components: a ligand that binds to the SMARCA2 protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[2][4]

Mechanism of Action

The mechanism of action of this compound is centered on hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. By simultaneously binding to SMARCA2 and the VHL E3 ligase, this compound facilitates the formation of a ternary complex. This proximity enables the E3 ligase to polyubiquitinate SMARCA2, marking it for degradation by the 26S proteasome. The degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to the collapse of the residual SWI/SNF complex function, ultimately triggering cell cycle arrest and apoptosis.

cluster_Cell SMARCA4-Deficient Cancer Cell cluster_Ternary_Complex Ternary Complex Formation SMD_3040 This compound SMARCA2 SMARCA2 (Target Protein) SMD_3040->SMARCA2 Binds to VHL VHL E3 Ligase SMD_3040->VHL Recruits Proteasome 26S Proteasome SMARCA2->Proteasome Targeted for Degradation Ub Ubiquitin VHL->Ub Transfers Ub->SMARCA2 Polyubiquitination Cell_Death Apoptosis & Cell Cycle Arrest Proteasome->Cell_Death Leads to

Figure 1: Mechanism of action of this compound.

Quantitative Preclinical Data

The preclinical evaluation of this compound has demonstrated its potent and selective activity against SMARCA4-deficient cancer cells both in vitro and in vivo.

In Vitro Degradation and Cell Growth Inhibition

This compound induces potent and selective degradation of SMARCA2 protein with a low nanomolar half-maximal degradation concentration (DC50) and a maximal degradation (Dmax) of over 90%.[1][5] This degradation translates to significant growth inhibition (GI50) in SMARCA4-deficient cancer cell lines, while having a much weaker effect on SMARCA4 wild-type cells.[1][6]

Cell LineCancer TypeSMARCA4 StatusThis compound GI50 (nM)[7][8]
SK-MEL-5MelanomaDeficient8.8 - 119
NCI-H838NSCLCDeficient8.8 - 119
A549NSCLCDeficient8.8 - 119

Note: The GI50 values are presented as a range as reported in the source.

CompoundParameterCell LineValue[7]
This compoundDC50SK-MEL-520 nM
This compoundDC50SK-MEL-2835 nM
This compoundDmax-> 90%
In Vivo Antitumor Efficacy

In vivo studies using xenograft models of SMARCA4-deficient human cancers have shown strong tumor growth inhibition with well-tolerated doses of this compound.[1][6]

Animal ModelCancer TypeTreatmentTumor Growth Inhibition
NCI-H838 XenograftNSCLCThis compoundStrong Inhibition
SK-MEL-5 XenograftMelanomaThis compoundStrong Inhibition

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound.

Western Blotting for Protein Degradation

This protocol is used to assess the extent of SMARCA2 protein degradation following treatment with this compound.

Start Cell Seeding & Treatment with this compound Cell_Lysis Cell Lysis & Protein Quantification Start->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubation with Primary Antibody (anti-SMARCA2, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis

Figure 2: Western Blotting Workflow.
  • Cell Culture and Treatment: SMARCA4-deficient and wild-type cancer cells are cultured to ~80% confluency and treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of SMARCA2 are normalized to the loading control.

Cell Viability Assay

This assay is performed to determine the effect of this compound on the proliferation of cancer cells.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

  • Compound Treatment: The following day, cells are treated with a serial dilution of this compound or vehicle control.

  • Incubation: The plates are incubated for a period of 3 to 7 days.

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescent signal is read using a plate reader, and the data is normalized to the vehicle-treated control to determine the percentage of cell growth inhibition. The GI50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Studies

These studies are conducted to evaluate the antitumor efficacy of this compound in a living organism.

Start Implantation of SMARCA4-deficient Cancer Cells into Mice Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administration of This compound or Vehicle Randomization->Treatment Monitoring Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint

Figure 3: In Vivo Xenograft Study Workflow.
  • Animal Models: Immunocompromised mice (e.g., nude or NOD-SCID) are used for these studies.

  • Tumor Cell Implantation: SMARCA4-deficient human cancer cells (e.g., NCI-H838 or SK-MEL-5) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), after which the mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered to the treatment group via an appropriate route (e.g., intravenous or intraperitoneal) at a specified dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Efficacy and Tolerability Assessment: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Tolerability is assessed by monitoring body weight changes and any signs of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting) to confirm the degradation of SMARCA2 in the tumor tissue.

Conclusion

This compound represents a promising therapeutic agent for the treatment of SMARCA4-deficient cancers by leveraging the principle of synthetic lethality. Its potent and selective degradation of SMARCA2 leads to significant antitumor activity in preclinical models. The data and protocols presented in this guide provide a solid foundation for the continued development and clinical investigation of this compound as a novel targeted therapy for this patient population with a high unmet medical need. Further research will be crucial to fully elucidate its clinical potential and safety profile.

References

Investigating the discovery and development of SMD-3040

Author: BenchChem Technical Support Team. Date: December 2025

No Publicly Available Information on SMD-3040

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the discovery and development of this compound. The core requirements of the request, including the summarization of quantitative data, detailing of experimental protocols, and creation of visualizations for signaling pathways and workflows, cannot be fulfilled without foundational data on the subject.

It is possible that "this compound" is an internal designation for a compound that has not yet been disclosed in public forums, or the designation may be incorrect. Without any available information, a factual and accurate technical guide cannot be constructed.

SMD-3040: A Technical Guide to a Potent and Selective SMARCA2 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SMD-3040, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the SMARCA2 protein. This compound represents a significant advancement in targeted protein degradation, offering a promising therapeutic strategy for cancers with specific genetic vulnerabilities. This document details the mechanism of action, key experimental data, and methodologies related to this compound's function.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a bifunctional molecule engineered to simultaneously bind to the target protein, SMARCA2, and an E3 ubiquitin ligase.[1][2][3] Specifically, it consists of a ligand that binds to the bromodomain of SMARCA2/4, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ligase.[1][2][3] This ternary complex formation facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The result is the selective removal of the SMARCA2 protein from the cell.

The primary therapeutic application of this compound is rooted in the concept of synthetic lethality. In cancers that have a deficiency in the SMARCA4 protein, a close homolog of SMARCA2, the cells become highly dependent on SMARCA2 for survival.[4][5][6] By degrading SMARCA2 in these SMARCA4-deficient cancer cells, this compound induces potent and selective cell death.[4][5][6]

SMD_3040_Mechanism_of_Action cluster_cell Cancer Cell cluster_outcome Therapeutic Outcome SMD_3040 This compound Ternary_Complex Ternary Complex (SMARCA2-SMD-3040-VHL) SMD_3040->Ternary_Complex Binds SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_SMARCA2 Ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_SMARCA2->Proteasome Recognition Proteasome->Degraded_Fragments Degradation SMARCA4_deficient SMARCA4-deficient Cancer Cell Cell_Death Synthetic Lethality (Cell Death) SMARCA4_deficient->Cell_Death SMARCA2 Degradation by this compound

Figure 1: Mechanism of Action of this compound as a PROTAC Degrader.

Quantitative Efficacy Data

This compound has demonstrated potent and selective degradation of SMARCA2, leading to significant anti-tumor activity in preclinical models. The following tables summarize the key quantitative data.

ParameterValueCell LinesReference
DC50 12 nMNot specified[3][7][8][9]
20 nMK-Mel-5[7]
35 nMSK-Mel-28[7]
Dmax > 90%Not specified[4][5][6]

Table 1: In Vitro Degradation Potency of this compound

Cell LineGI50 (nM)Cancer TypeSMARCA4 StatusReference
SK-Mel-58.8 - 119 nMMelanomaDeficient[7][8][9]
H8388.8 - 119 nMNot specifiedDeficient[7][8][9]
A5498.8 - 119 nMNot specifiedDeficient[7][8][9]

Table 2: In Vitro Anti-proliferative Activity of this compound in SMARCA4-deficient Cancer Cell Lines

DosageAdministrationDosing ScheduleModelOutcomeReference
25-50 mg/kgIntravenous injectionTwice weekly for two weeksHuman melanoma xenograftEffective tumor growth inhibition[7][8][9]

Table 3: In Vivo Antitumor Efficacy of this compound

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. These methodologies are based on published studies and provide a framework for reproducing key findings.

In Vitro SMARCA2 Degradation Assay

Objective: To determine the concentration-dependent degradation of SMARCA2 by this compound.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, SK-Mel-5, SK-Mel-28) in appropriate media and conditions.

  • Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0-1 µM) for a specified time course (e.g., 1-48 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control. Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) values by fitting the data to a dose-response curve.

Cell Growth Inhibition Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate SMARCA4-deficient (e.g., SK-Mel-5, H838, A549) and SMARCA4 wild-type cancer cells in 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.

  • Incubation: Incubate the cells for an extended period, typically 7 days, to allow for multiple cell divisions.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® or a resazurin-based assay.

  • Data Analysis: Normalize the viability data to the vehicle-treated control cells. Calculate the GI50 (concentration that causes 50% growth inhibition) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model for Antitumor Activity

Objective: To evaluate the in vivo efficacy of this compound in a tumor xenograft model.

Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant SMARCA4-deficient human cancer cells (e.g., human melanoma cells) into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Dosing: Administer this compound (e.g., 25-50 mg/kg) or vehicle control via intravenous injection. The dosing schedule is typically twice weekly for a duration of two weeks.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study. Monitor the general health and well-being of the animals.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the tumor growth between the treated and control groups to determine the extent of tumor growth inhibition. The compound's tolerability is assessed by monitoring body weight changes and any signs of toxicity.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Degradation_Assay SMARCA2 Degradation Assay (Western Blot) Cell_Growth_Assay Cell Growth Inhibition Assay (Viability) Xenograft_Model Xenograft Model Generation (SMARCA4-deficient cancer cells) Degradation_Assay->Xenograft_Model Promising In Vitro Results Treatment This compound Treatment (i.v. injection) Xenograft_Model->Treatment Monitoring Tumor Growth & Tolerability Monitoring Treatment->Monitoring

Figure 2: General Experimental Workflow for this compound Evaluation.

References

An In-Depth Technical Guide to SMD-3040: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of SMD-3040, a potent and selective SMARCA2 degrader. It details the chemical properties, mechanism of action, and key experimental data related to this promising compound.

Chemical Properties and Structure

This compound is a synthetic, organic small molecule classified as a Proteolysis Targeting Chimera (PROTAC).[1] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system.[2] this compound is composed of a ligand that binds to the SMARCA2/4 bromodomain, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

PropertyValueSource
Chemical Formula C₅₂H₆₆N₁₀O₅S[3]
Molecular Weight 943.23 g/mol [3]
CAS Number 3033109-92-8[3]
Appearance Solid powder[3]
Purity >98% (HPLC and/or LCMS)[3]
Storage (Powder) -20°C for 12 months, 4°C for 6 months[3]
Storage (In solvent) -80°C for 6 months, -20°C for 6 months[3]

Mechanism of Action: Targeted Degradation of SMARCA2

This compound functions by inducing the selective degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex.[2][4] This is achieved through the formation of a ternary complex between this compound, the SMARCA2 protein, and the VHL E3 ubiquitin ligase.[1]

The following diagram illustrates the signaling pathway of this compound-mediated SMARCA2 degradation:

SMD3040_Mechanism This compound Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex Binds SMARCA2 SMARCA2 SMARCA2->Ternary Complex Binds VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Binds Polyubiquitination Polyubiquitination Ternary Complex->Polyubiquitination Induces Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Transfer Proteasome Proteasome Polyubiquitination->Proteasome Recognized by Degraded SMARCA2 Degraded SMARCA2 Proteasome->Degraded SMARCA2 Degrades

Caption: this compound induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein.

This targeted degradation of SMARCA2 has been shown to be a promising therapeutic strategy in cancers with mutations in the SMARCA4 gene, a paralog of SMARCA2.[2][4]

In Vitro and In Vivo Efficacy

This compound has demonstrated potent and selective degradation of SMARCA2 in both cellular and animal models.

In Vitro Activity
AssayCell LineResultSource
SMARCA2 Degradation (DC₅₀) K-Mel-520 nM[3]
SMARCA2 Degradation (DC₅₀) SK-Mel-2835 nM[3]
SMARCA2 Degradation (DC₅₀) General12 nM[3]
Maximal Degradation (Dₘₐₓ) General91%[3]
In Vivo Antitumor Activity
Animal ModelTumor TypeDosingResultSource
Xenograft Mouse Model Human Melanoma25-50 mg/kg, IV, twice weekly for two weeksEffective inhibition of tumor growth[3]
SMARCA4-deficient Xenograft Models Not specifiedNot specifiedStrong tumor growth inhibition and well-tolerated[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following provides an overview of the methodologies used in the evaluation of this compound.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification and Characterization (HPLC, LCMS, NMR) synthesis->purification degradation_assay SMARCA2 Degradation Assay (e.g., Western Blot, HiBiT) purification->degradation_assay cell_culture Cell Line Culture (e.g., K-Mel-5, SK-Mel-28) cell_culture->degradation_assay viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->viability_assay animal_model Xenograft Tumor Model Establishment viability_assay->animal_model dosing This compound Administration (e.g., IV) animal_model->dosing tumor_measurement Tumor Growth Monitoring dosing->tumor_measurement toxicity_assessment Toxicity Assessment tumor_measurement->toxicity_assessment data_quant Quantification of Protein Levels and Tumor Volume toxicity_assessment->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis

References

The Critical Role of the Von Hippel-Lindau (VHL) Ligand in the Function of SMD-3040: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein, a key component of the SWI/SNF chromatin remodeling complex. As a heterobifunctional molecule, this compound's efficacy is fundamentally dependent on its ability to recruit an E3 ubiquitin ligase to the target protein. This technical guide provides an in-depth exploration of the significance of the von Hippel-Lindau (VHL) E3 ligase ligand in the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction: The PROTAC Approach and the Significance of E3 Ligase Recruitment

PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. Unlike traditional inhibitors that block a protein's function, PROTACs act catalytically to induce protein degradation. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely and successfully utilized E3 ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands. The VHL ligand within a PROTAC serves as the crucial anchor, bringing the entire VHL E3 ligase complex into close proximity with the target protein.

This compound: A VHL-Recruiting SMARCA2 Degrader

This compound is a PROTAC that comprises a ligand targeting the bromodomain of SMARCA2/4, a flexible linker, and a ligand that specifically recruits the VHL E3 ligase.[1][2] The primary function of the VHL ligand in this compound is to hijack the VHL E3 ligase machinery and redirect it towards the SMARCA2 protein.

Mechanism of Action

The function of this compound is initiated by the formation of a ternary complex, a crucial step for its degradative activity. This complex consists of the SMARCA2 protein, the this compound molecule, and the VHL E3 ligase complex. The VHL ligand of this compound binds to the VHL protein, while the SMARCA2/4 ligand binds to the bromodomain of SMARCA2. This induced proximity allows the VHL E3 ligase to catalyze the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the SMARCA2 protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the SMARCA2 protein.

cluster_0 This compound cluster_1 Cellular Machinery SMD_3040 This compound VHL_ligand VHL Ligand SMD_3040->VHL_ligand contains Linker Linker SMD_3040->Linker contains SMARCA2_ligand SMARCA2/4 Ligand SMD_3040->SMARCA2_ligand contains VHL VHL E3 Ligase VHL_ligand->VHL binds SMARCA2 SMARCA2 Protein SMARCA2_ligand->SMARCA2 binds Ub Ubiquitin VHL->Ub recruits Proteasome 26S Proteasome SMARCA2->Proteasome targeted for degradation Degraded SMARCA2 Degraded SMARCA2 Proteasome->Degraded SMARCA2 results in Ub->SMARCA2 polyubiquitinates

Figure 1: Logical relationship of this compound components and their interaction with cellular machinery.

Quantitative Data

The efficacy of this compound is demonstrated by its potent and selective degradation of SMARCA2 and its subsequent anti-proliferative effects in cancer cell lines.

ParameterValueCell Line(s)Reference(s)
DC50 (SMARCA2 Degradation) 12 nMNot specified[1]
20 nMSK-Mel-5[3]
35 nMSK-Mel-28[3]
Dmax (Maximum Degradation) > 90%Not specified[3][4]
GI50 (Growth Inhibition) 8.8 - 119 nMSMARCA4-deficient cancer cell lines (e.g., SK-Mel-5, H838, A549)[3]
In Vivo Efficacy 25-50 mg/kgXenograft mouse model of human melanoma[3]

Table 1: Key quantitative data for this compound.

Signaling Pathways

The primary signaling pathway hijacked by this compound is the Ubiquitin-Proteasome System, specifically through the recruitment of the VHL E3 ligase.

SMD3040 This compound SMARCA2 SMARCA2 SMD3040->SMARCA2 VHL VHL E3 Ligase SMD3040->VHL TernaryComplex SMARCA2-SMD3040-VHL Ternary Complex SMARCA2->TernaryComplex VHL->TernaryComplex PolyUb Polyubiquitinated SMARCA2 TernaryComplex->PolyUb catalyzes polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 transfers Ub E2->VHL delivers Ub Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome is recognized by Degradation Degraded SMARCA2 (Amino Acids) Proteasome->Degradation degrades

Figure 2: Signaling pathway of this compound-mediated SMARCA2 degradation.

Experimental Protocols

The characterization of this compound involves a series of key experiments to determine its efficacy and mechanism of action.

Western Blot for SMARCA2 Degradation

This protocol is used to quantify the reduction in SMARCA2 protein levels following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., SK-Mel-5) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the results.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor activity of this compound in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SK-Mel-5) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 25-50 mg/kg) or vehicle control to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection) according to a specific dosing schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm SMARCA2 degradation).

cluster_0 In Vitro Assays cluster_1 In Vivo Assay CellCulture Cell Culture (e.g., SK-Mel-5) Treatment This compound Treatment CellCulture->Treatment WesternBlot Western Blot (SMARCA2 Degradation) Treatment->WesternBlot MTT MTT Assay (Cell Viability) Treatment->MTT Xenograft Xenograft Model (Immunocompromised Mice) TumorGrowth Tumor Growth Xenograft->TumorGrowth DrugAdmin This compound Administration TumorGrowth->DrugAdmin TumorMeasurement Tumor Measurement & Endpoint Analysis DrugAdmin->TumorMeasurement

Figure 3: General experimental workflow for the characterization of this compound.

Conclusion

The VHL ligand is an indispensable component of this compound, serving as the critical link to the cellular degradation machinery. Its ability to effectively recruit the VHL E3 ligase to the SMARCA2 protein is the foundational step in the molecule's mechanism of action. The potent and selective degradation of SMARCA2, driven by the VHL-mediated ubiquitination, translates into significant anti-proliferative activity in preclinical models of cancer. This technical guide underscores the pivotal role of the VHL ligand in the function of this compound and provides a framework for the continued development of VHL-based PROTACs as a promising therapeutic strategy.

References

Therapeutic Potential of SMD-3040: A Preclinical In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SMD-3040 is a novel, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein. Preclinical evidence strongly suggests its therapeutic potential as a targeted agent for cancers harboring a deficiency in the SMARCA4 gene, a synthetic lethal relationship. This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and selectivity profile. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways are presented to facilitate further research and development of this promising therapeutic candidate.

Introduction

The SWI/SNF chromatin remodeling complex plays a critical role in regulating gene expression, and mutations in its subunits are frequently implicated in cancer. SMARCA4, a key ATPase subunit of this complex, is often inactivated in various tumor types. Cancers with SMARCA4 deficiency become dependent on the paralog protein SMARCA2 for survival, creating a synthetic lethal vulnerability. This compound is a heterobifunctional molecule designed to exploit this dependency by selectively targeting SMARCA2 for degradation. As a PROTAC, this compound links a SMARCA2-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate SMARCA2.

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between SMARCA2 and the VHL E3 ubiquitin ligase. This proximity leads to the polyubiquitination of SMARCA2, marking it for recognition and subsequent degradation by the 26S proteasome. The catalytic nature of this process allows substoichiometric amounts of this compound to induce the degradation of a significant portion of the cellular SMARCA2 protein pool.

cluster_0 This compound Mediated SMARCA2 Degradation SMD3040 This compound Ternary_Complex Ternary Complex (this compound-SMARCA2-VHL) SMD3040->Ternary_Complex SMARCA2 SMARCA2 Protein SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Polyubiquitinated_SMARCA2 Polyubiquitinated SMARCA2 Ternary_Complex->Polyubiquitinated_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_SMARCA2->Proteasome Degraded_SMARCA2 Degraded SMARCA2 (Peptides) Proteasome->Degraded_SMARCA2 Degradation

Caption: Signaling pathway of this compound-mediated SMARCA2 protein degradation.

Preclinical Data

The therapeutic potential of this compound is supported by robust preclinical data demonstrating its potent and selective activity against SMARCA4-deficient cancer cells.

In Vitro Degradation and Potency

This compound induces rapid and profound degradation of SMARCA2 in a concentration-dependent manner. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) have been characterized in various cell lines.

ParameterValueCell Line(s)Reference
DC50 12 nMNot Specified[1]
Dmax >90%Not Specified
DC50 20 nMK-Mel-5[1]
DC50 35 nMSK-Mel-28[1]
In Vitro Anti-proliferative Activity

Consistent with its mechanism of action, this compound exhibits potent anti-proliferative effects in SMARCA4-deficient cancer cell lines, while having a significantly weaker impact on SMARCA4 wild-type cells.

Cell LineSMARCA4 StatusGI50 (nM)Reference
SK-Mel-5Deficient8.8 - 119[1]
H838Deficient8.8 - 119[1]
A549Deficient8.8 - 119[1]
VariousWild-TypeMuch Weaker Activity
In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models of SMARCA4-deficient human cancers.

Xenograft ModelDosing ScheduleOutcomeReference
Human Melanoma25-50 mg/kg, IV, twice weekly for 2 weeksEffective tumor growth inhibition[1]
Two different SMARCA4-deficient modelsWell-tolerated dose schedulesStrong tumor growth inhibition

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

HiBiT-Based Protein Degradation Assay

This protocol outlines a method to quantify the degradation of a target protein, such as SMARCA2, induced by a degrader molecule like this compound.

cluster_workflow HiBiT Protein Degradation Assay Workflow Start Seed HiBiT-tagged cells in 96-well plate Treat Treat cells with this compound (various concentrations) Start->Treat Incubate Incubate for a defined period (e.g., 24 hours) Treat->Incubate Lyse Lyse cells and add Nano-Glo® HiBiT Lytic Detection Reagent Incubate->Lyse Read Measure luminescence (proportional to HiBiT-tagged protein levels) Lyse->Read Analyze Calculate DC50 and Dmax values Read->Analyze

Caption: Experimental workflow for a HiBiT-based protein degradation assay.

Materials:

  • HiBiT-tagged SMARCA2 expressing cells

  • 96-well white, clear-bottom tissue culture plates

  • This compound compound

  • Cell culture medium

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HiBiT-tagged SMARCA2 cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Lysis and Detection: Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions. Add the reagent to each well and mix gently.

  • Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to allow the lytic reaction to stabilize. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.

Cell Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (SMARCA4-deficient and wild-type)

  • 96-well tissue culture plates

  • This compound compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 7 days).

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the GI50 value.

Xenograft Tumor Model

This protocol provides a general framework for establishing and evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

  • SMARCA4-deficient human cancer cells

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Matrigel (optional)

  • This compound formulation for intravenous injection

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound intravenously according to the specified dosing schedule (e.g., 25-50 mg/kg, twice weekly). The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Efficacy Evaluation: Monitor tumor growth inhibition in the treated group compared to the control group. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting to confirm SMARCA2 degradation).

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a targeted therapy for SMARCA4-deficient cancers. Its potent and selective degradation of SMARCA2, leading to significant anti-proliferative effects in vitro and robust tumor growth inhibition in vivo, highlights its promising therapeutic potential. Further investigations should focus on comprehensive pharmacokinetic and pharmacodynamic studies, as well as IND-enabling toxicology studies to pave the way for clinical evaluation. The exploration of this compound in combination with other anti-cancer agents could also unlock synergistic therapeutic strategies. As of the current date, there is no publicly available information regarding clinical trials for this compound.

References

Methodological & Application

Application Notes & Protocols: Characterization of the mTORC1 Inhibitor SMD-3040 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

SMD-3040 is a potent and selective small molecule inhibitor of the mechanistic Target of Rapamycin Complex 1 (mTORC1). The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in selected cancer cell lines.

2. Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of mTORC1. This action prevents the phosphorylation of key downstream effectors, including S6 Kinase (S6K) and 4E-BP1. The inhibition of this signaling cascade leads to a shutdown of protein synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells dependent on this pathway.

SMD3040_Pathway PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 SMD3040 This compound SMD3040->mTORC1 Protein_Synth Protein Synthesis & Cell Growth S6K->Protein_Synth _4EBP1->Protein_Synth

Caption: this compound mechanism of action targeting the mTORC1 signaling pathway.

3. Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines after 72 hours of treatment.

Table 1: IC₅₀ Values for Cell Viability

Cell LineCancer TypeIC₅₀ (nM)
MCF-7Breast Cancer15.2
A549Lung Cancer45.8
U-87 MGGlioblastoma22.5

Table 2: Apoptosis Induction at 100 nM this compound

Cell Line% Apoptotic Cells (Annexin V+)Fold Increase vs. Control
MCF-742.5%8.5
A54928.1%5.6
U-87 MG35.7%7.1

Table 3: Phospho-Protein Inhibition at 100 nM this compound (1 hour)

Cell LineTarget Protein% Inhibition of Phosphorylation
MCF-7Phospho-S6K95%
MCF-7Phospho-4E-BP192%
U-87 MGPhospho-S6K91%

4. Experimental Protocols

4.1. General Cell Culture and Compound Preparation

  • Cell Lines: MCF-7, A549, and U-87 MG can be procured from ATCC.

  • Culture Media:

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS) + 0.01 mg/mL human insulin.

    • A549: F-12K Medium + 10% FBS.

    • U-87 MG: Minimum Essential Medium (MEM) + 10% FBS + 1% Non-Essential Amino Acids (NEAA).

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.1%.

4.2. Protocol: Cell Viability (MTS Assay)

This protocol determines the concentration of this compound that inhibits cell metabolic activity by 50% (IC₅₀).

MTS_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Measurement Seed 1. Seed cells in 96-well plates Adhere 2. Allow cells to adhere overnight (24h) Seed->Adhere Treat 3. Treat with serial dilutions of this compound Adhere->Treat Incubate 4. Incubate for 72 hours Treat->Incubate Add_MTS 5. Add MTS reagent to each well Incubate->Add_MTS Incubate_MTS 6. Incubate for 1-4 hours at 37°C Add_MTS->Incubate_MTS Read 7. Measure absorbance at 490 nm Incubate_MTS->Read

Caption: Workflow for determining cell viability using the MTS assay.

Methodology:

  • Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate IC₅₀ values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

4.3. Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

Methodology:

  • Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.

  • Treat cells with this compound (e.g., at 100 nM) or vehicle control (0.1% DMSO) for 48 hours.

  • Harvest cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold Phosphate-Buffered Saline (PBS).

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

4.4. Protocol: Western Blot for Pathway Analysis

This protocol is used to confirm the mechanism of action of this compound by measuring the phosphorylation status of its downstream targets.

Methodology:

  • Seed 1 x 10⁶ cells in a 60 mm dish and allow them to attach overnight.

  • Treat cells with this compound (e.g., at 100 nM) or vehicle control for 1 hour.

  • Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

    • Phospho-S6K (Thr389)

    • Total S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Actin or GAPDH (as a loading control)

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Application Notes and Protocols: SMD-3040 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SMD-3040, a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, in preclinical xenograft models. This document outlines the mechanism of action, detailed experimental protocols for in vivo studies, and data presentation guidelines.

Introduction and Mechanism of Action

This compound is a novel therapeutic agent that operates through the principles of targeted protein degradation. It is designed to selectively induce the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex.[1][2][3][4][5] In cancers with a deficiency in the SMARCA4 gene, tumor cells become dependent on SMARCA2 for survival. This phenomenon is known as synthetic lethality.[4][5]

This compound functions by hijacking the cell's natural ubiquitin-proteasome system. As a PROTAC, it is a bifunctional molecule: one end binds to the SMARCA2 protein, and the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The selective removal of SMARCA2 in SMARCA4-deficient cancer cells leads to cell cycle arrest and ultimately, tumor growth inhibition.[1][2][3]

SMD_3040_Mechanism_of_Action cluster_0 This compound Action SMD_3040 This compound Ternary_Complex Ternary Complex (this compound + SMARCA2 + VHL) SMD_3040->Ternary_Complex SMARCA2 SMARCA2 Protein SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of SMARCA2 Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Degradation SMARCA2 Degradation Proteasome->Degradation

Mechanism of this compound-induced SMARCA2 degradation.

Downstream of SMARCA2 degradation in SMARCA4-deficient cells, there is significant reprogramming of enhancers, leading to the suppression of key cell-cycle gene expression. This ultimately results in the inhibition of tumor cell proliferation.

Downstream_Signaling_Pathway cluster_1 Downstream Effects of SMARCA2 Degradation SMARCA2_Deg SMARCA2 Degradation Enhancer_Reprog Enhancer Reprogramming SMARCA2_Deg->Enhancer_Reprog CellCycle_Supp Suppression of Cell-Cycle Genes Enhancer_Reprog->CellCycle_Supp Prolif_Inhib Inhibition of Tumor Cell Proliferation CellCycle_Supp->Prolif_Inhib

Downstream effects of SMARCA2 degradation.

Experimental Protocols

The following protocols are based on published studies involving this compound in xenograft models and standard laboratory procedures.

Cell Line for Xenograft
  • Cell Line: SK-MEL-5 (human melanoma, SMARCA4-deficient).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 1% Non-Essential Amino Acids (NEAA), and 1 mM Sodium Pyruvate.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Xenograft Model Establishment

Xenograft_Workflow cluster_2 Xenograft Establishment and Treatment Workflow start Start: Culture SK-MEL-5 cells harvest Harvest and prepare cell suspension start->harvest implant Subcutaneous implantation into mice harvest->implant monitor Monitor tumor growth implant->monitor randomize Randomize mice into treatment groups monitor->randomize When tumors reach ~100-150 mm³ treat Administer this compound or Vehicle randomize->treat measure Measure tumor volume and body weight regularly treat->measure end End of study: Tumor excision and analysis measure->end

Workflow for this compound xenograft studies.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Cell Preparation: Culture SK-MEL-5 cells to approximately 80% confluency. Harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the length and width with calipers every 2-3 days. Calculate tumor volume using the formula:

    • Tumor Volume (mm³) = (Length x Width²) / 2

  • Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

This compound Dosage and Administration
  • Dosages: 25 mg/kg and 50 mg/kg.[1]

  • Formulation for Intravenous (IV) Injection:

    • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

    • For injection, dilute the stock solution in a vehicle consisting of Tween 80 and saline. A common formulation is a 10:5:85 ratio of DMSO:Tween 80:Saline. The final concentration should be calculated based on the dosing volume and the average weight of the mice.

  • Administration Route: Intravenous (IV) injection.

  • Dosing Schedule: Twice weekly for two weeks.[1]

  • Control Group: Administer the vehicle solution (e.g., 10% DMSO, 5% Tween 80, 85% Saline) following the same schedule as the treatment groups.

Data Presentation

All quantitative data from the xenograft studies should be summarized in clear and well-structured tables for easy comparison between treatment and control groups.

In Vivo Efficacy Data
Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume at Day X (mm³ ± SEM)Percent Tumor Growth Inhibition (%)Statistical Significance (p-value)
Vehicle Control-IVTwice weekly for 2 weeks[Insert Data]--
This compound25IVTwice weekly for 2 weeks[Insert Data][Insert Data][Insert Data]
This compound50IVTwice weekly for 2 weeks[Insert Data][Insert Data][Insert Data]
Tolerability Data
Treatment GroupDosage (mg/kg)Mean Body Weight Change from Baseline (%)Observations of Toxicity
Vehicle Control-[Insert Data][Insert Data]
This compound25[Insert Data][Insert Data]
This compound50[Insert Data][Insert Data]

Summary and Conclusion

This compound has demonstrated significant antitumor activity in preclinical xenograft models of SMARCA4-deficient cancers.[1][3][4] The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the efficacy and tolerability of this compound. Adherence to these methodologies will ensure the generation of robust and reproducible data for the continued development of this promising therapeutic agent. It is reported that this compound is well-tolerated in mice at the tested dosages.[1]

References

Detecting SMARCA2 Degradation Induced by SMD-3040: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of the SMARCA2 protein following treatment with the PROTAC degrader, SMD-3040.

Introduction

SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a significant therapeutic target in cancers with mutations in its paralog, SMARCA4.[1][2] this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of SMARCA2.[1][3][4] As a heterobifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to SMARCA2, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This targeted protein degradation approach offers a promising therapeutic strategy for SMARCA4-deficient tumors.[1][7]

Western blotting is a fundamental and widely used technique to verify and quantify the degradation of a target protein. This application note provides a comprehensive protocol for assessing the efficacy of this compound in degrading SMARCA2 in cultured cells.

Signaling Pathway of this compound-Mediated SMARCA2 Degradation

This compound functions by hijacking the cell's natural protein disposal machinery. The molecule simultaneously binds to the SMARCA2 protein and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to SMARCA2. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.

cluster_0 Mechanism of this compound Action SMD_3040 This compound Ternary_Complex SMARCA2-SMD-3040-VHL Ternary Complex SMD_3040->Ternary_Complex SMARCA2 SMARCA2 Protein SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination  Facilitates Ub_SMARCA2 Polyubiquitinated SMARCA2 Ubiquitination->Ub_SMARCA2  Results in Proteasome 26S Proteasome Ub_SMARCA2->Proteasome Degradation Degradation Proteasome->Degradation  Mediates

This compound-mediated degradation of SMARCA2.

Experimental Workflow

The overall workflow for assessing SMARCA2 degradation involves treating cells with this compound, preparing cell lysates, separating proteins by size, transferring them to a membrane, and finally detecting the SMARCA2 protein using specific antibodies.

cluster_1 Western Blot Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Detection & Imaging Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Experimental workflow for Western blot analysis.

Detailed Experimental Protocols

Part 1: Cell Culture and Treatment
  • Cell Seeding: Seed a SMARCA4-deficient cell line (e.g., SK-Mel-5, H838, or A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 30, 100, 300, 1000 nM) for a desired time course (e.g., 2, 4, 8, 16, 24, or 48 hours).[3][4] A vehicle control (DMSO) must be included.

Part 2: Sample Preparation
  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[8]

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[9][10]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

    • Incubate on ice for 30 minutes with occasional vortexing.[8][9]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

    • Transfer the supernatant to a new, clean tube.[8]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[8]

Part 3: SDS-PAGE and Protein Transfer
  • Sample Preparation for Gel Electrophoresis:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.[8][9]

  • Gel Electrophoresis:

    • Load 20-30 µg of total protein per well onto a 4-12% Bis-Tris polyacrylamide gel.[11][12] Include a molecular weight marker.

    • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.[9][12]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[11][12] Follow the manufacturer's instructions for the specific transfer apparatus.

Part 4: Immunodetection
  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9]

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for SMARCA2 diluted in the blocking buffer. This incubation should be performed overnight at 4°C with gentle shaking.[8] (Refer to the antibody datasheet for the recommended dilution).

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.[8][12]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[8]

  • Final Washes:

    • Wash the membrane three times for 5-10 minutes each with TBST.[8][12]

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a CCD imager or X-ray film.

  • Loading Control:

    • To ensure equal protein loading, the membrane should be stripped and re-probed or simultaneously probed with an antibody against a loading control protein such as GAPDH or β-actin.[11]

Data Presentation and Analysis

The intensity of the bands corresponding to SMARCA2 and the loading control should be quantified using densitometry software. The SMARCA2 signal should be normalized to the loading control signal for each sample. The degradation of SMARCA2 can then be expressed as a percentage relative to the vehicle-treated control. This data can be used to determine key degradation parameters such as the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).[1][3][4]

Key Experimental Parameters
ParameterRecommended Conditions
Cell Lines SMARCA4-deficient lines (e.g., SK-Mel-5, H838, A549)[3][4]
This compound Concentration 0 - 1000 nM[13]
Treatment Duration 1 - 48 hours[4]
Protein Loading 20-30 µg per well[8][12]
Gel Percentage 4-12% Bis-Tris Polyacrylamide[11]
Blocking Buffer 5% non-fat milk or 3-5% BSA in TBST[9]
Primary Antibody Anti-SMARCA2 (follow manufacturer's recommended dilution)
Loading Control Anti-GAPDH or Anti-β-actin
Secondary Antibody HRP-conjugated anti-rabbit or anti-mouse IgG
Reagents and Materials
Reagent/MaterialDetails
Cell Culture Media & Supplements As required for the specific cell line
This compound Prepare stock in DMSO
RIPA Lysis Buffer Commercially available or prepared in-house
Protease/Phosphatase Inhibitors Commercially available cocktails
BCA Protein Assay Kit For protein quantification
Laemmli Sample Buffer 4x concentration
Precast Polyacrylamide Gels e.g., 4-12% Bis-Tris
PVDF or Nitrocellulose Membranes 0.2 or 0.45 µm pore size
TBST Buffer Tris-buffered saline with 0.1% Tween-20
Blocking Agent Non-fat dry milk or Bovine Serum Albumin (BSA)
Primary & Secondary Antibodies Specific for SMARCA2, loading control, and host species
ECL Substrate For chemiluminescent detection

References

Application Note: Cell Viability Assays for Assessing SMD-3040 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[1][2][3] SMARCA2 and SMARCA4 are mutually exclusive ATP-dependent helicases that form the catalytic core of the SWI/SNF chromatin remodeling complex, which plays a critical role in regulating gene expression.[4][5][6] In cancers with a loss-of-function mutation in the SMARCA4 gene, the cells become dependent on its paralog, SMARCA2, for survival.[4][5] This dependency creates a synthetic lethal relationship, where the targeted degradation of SMARCA2 by this compound leads to potent and selective inhibition of cell proliferation in SMARCA4-deficient tumors.[2][3][7]

This application note provides detailed protocols for assessing the efficacy of this compound in vitro using three common cell viability assays: MTT, XTT, and CellTiter-Glo. These assays are fundamental in drug discovery for determining a compound's cytotoxic and cytostatic effects by measuring cellular metabolic activity. The choice of assay may depend on the specific cell type, experimental throughput, and required sensitivity.

Principle of Assays

Cell viability assays are essential tools for evaluating the efficacy of therapeutic compounds.[8] They work by measuring markers of healthy, metabolically active cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt to a colored formazan product. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making it a more convenient method.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present in cell culture, which is an indicator of metabolically active cells. The assay reagent lyses the cells to release ATP, which then participates in a luciferase reaction to produce a luminescent signal that is proportional to the number of viable cells.

This compound Mechanism of Action and Signaling Pathway

This compound is a heterobifunctional molecule that consists of a ligand that binds to the SMARCA2 protein and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][9] This binding brings SMARCA2 into close proximity with the E3 ligase, leading to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-deficient cancer cells disrupts the function of the SWI/SNF complex, leading to cell cycle arrest and inhibition of proliferation.

SMD_3040_Pathway This compound Mechanism of Action in SMARCA4-Deficient Cancer Cells cluster_cell SMARCA4-Deficient Cancer Cell cluster_ternary Ternary Complex Formation cluster_downstream Downstream Effects SMD_3040 This compound SMARCA2 SMARCA2 Protein SMD_3040->SMARCA2 Binds VHL VHL E3 Ligase SMD_3040->VHL Recruits Proteasome Proteasome SMARCA2->Proteasome Degradation SMARCA2_PROTAC_VHL SMARCA2-SMD-3040-VHL Chromatin Disrupted Chromatin Remodeling Proteasome->Chromatin Leads to Ub Ubiquitin Ub->SMARCA2 Tags SMARCA2 SMARCA2_PROTAC_VHL->Ub Ubiquitination Proliferation Inhibition of Cell Proliferation Chromatin->Proliferation

Caption: this compound induces the degradation of SMARCA2 via the ubiquitin-proteasome system.

Experimental Workflow

The general workflow for assessing the efficacy of this compound using cell viability assays involves several key steps, from cell preparation to data analysis and interpretation.

experimental_workflow Experimental Workflow for Assessing this compound Efficacy cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (SMARCA4-deficient vs. WT) Cell_Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Treatment 4. Cell Treatment (Incubate 72-96h) Cell_Seeding->Treatment Compound_Prep 3. This compound Preparation (Serial Dilutions) Compound_Prep->Treatment Add_Reagent 5. Add Viability Reagent (MTT, XTT, or CellTiter-Glo) Treatment->Add_Reagent Incubation 6. Incubate (as per protocol) Add_Reagent->Incubation Measurement 7. Measure Signal (Absorbance or Luminescence) Incubation->Measurement Data_Normalization 8. Data Normalization (% Viability vs. Control) Measurement->Data_Normalization Dose_Response 9. Dose-Response Curve Data_Normalization->Dose_Response IC50 10. IC50 Calculation Dose_Response->IC50

Caption: A generalized workflow for evaluating this compound using cell viability assays.

Data Presentation

The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50), which is the concentration of the drug that causes a 50% reduction in cell viability or growth, respectively. The results can be summarized in a table for easy comparison across different cell lines and assays.

Cell LineSMARCA4 StatusAssayIncubation Time (h)This compound GI50 (nM)
SK-MEL-5DeficientCellTiter-Glo168 (7 days)8.8
NCI-H838DeficientCellTiter-Glo168 (7 days)25
A549DeficientCellTiter-Glo168 (7 days)119
HeLaWild-TypeCellTiter-Glo168 (7 days)>1000
Calu-6Wild-TypeNot SpecifiedNot SpecifiedInactive

Note: The data presented in this table is a hypothetical representation based on published literature to illustrate the expected outcomes. Actual results may vary.[1]

Experimental Protocols

General Materials and Reagents
  • This compound (prepare stock solution in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear and opaque-walled tissue culture plates

  • Multichannel pipette

  • Microplate reader (absorbance and luminescence capabilities)

  • CO2 incubator (37°C, 5% CO2)

Protocol 1: MTT Assay
  • Cell Seeding:

    • Culture SMARCA4-deficient (e.g., SK-MEL-5, NCI-H838) and SMARCA4-wild-type (e.g., HeLa) cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well clear plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for 72-96 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

    • Plot the % viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: XTT Assay
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions immediately before use.

    • Add 50 µL of the XTT working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Follow step 5 from the MTT Assay protocol, using the absorbance readings from the XTT assay.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol, but use opaque-walled 96-well plates suitable for luminescence measurements.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Subtract the luminescence of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Luminescence_treated / Luminescence_vehicle) * 100

    • Plot the % viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The MTT, XTT, and CellTiter-Glo® assays are robust and reliable methods for determining the in vitro efficacy of this compound. By demonstrating a significant reduction in the viability of SMARCA4-deficient cancer cells compared to SMARCA4-wild-type cells, these assays can effectively validate the synthetic lethal approach of targeting SMARCA2. The choice of assay will depend on the specific experimental needs, with the CellTiter-Glo® assay often being preferred for high-throughput screening due to its simplicity and sensitivity. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results.

References

Application of SMD-3040 in Melanoma Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

SMD-3040 is a potent and selective degrader of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein, developed using Proteolysis Targeting Chimera (PROTAC) technology. It operates through a synthetic lethality approach in cancers with a deficiency in the SMARCA4 gene, a common alteration in certain subtypes of melanoma.[1][2][3] The SWI/SNF chromatin remodeling complex, of which SMARCA2 and SMARCA4 are key ATPase subunits, plays a crucial role in regulating gene expression.[1] In SMARCA4-deficient melanoma cells, there is an increased dependency on the paralogous SMARCA2 protein for survival and proliferation.[1][3] this compound selectively targets SMARCA2 for ubiquitination and subsequent proteasomal degradation, leading to cell growth inhibition and tumor regression in preclinical melanoma models.[2][4][5] These application notes provide an overview of this compound's utility in melanoma research and detailed protocols for its application in relevant experimental models.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[4][6] This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-deficient melanoma cells is synthetically lethal, leading to cell cycle arrest and apoptosis.[1][2][3]

Data Presentation

In Vitro Efficacy of this compound in Melanoma Cell Lines
Cell LineGenotypeParameterValueReference
SK-Mel-5SMARCA4-deficientDC50 (SMARCA2 Degradation)20 nM[4][5]
SK-Mel-28SMARCA4-proficientDC50 (SMARCA2 Degradation)35 nM[4][5]
SK-Mel-5SMARCA4-deficientGI50 (Cell Growth Inhibition, 7 days)8.8 - 119 nM[4][5][7]

DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition concentration.

In Vivo Efficacy of this compound in a Melanoma Xenograft Model
Animal ModelCell LineDosage and AdministrationOutcomeReference
Xenograft Mouse ModelSK-Mel-5 (SMARCA4-deficient)25-50 mg/kg, intravenous injection, twice weekly for two weeksEffective tumor growth inhibition[4][5]

Experimental Protocols

In Vitro SMARCA2 Degradation Assay

Objective: To determine the concentration-dependent degradation of SMARCA2 in melanoma cell lines following treatment with this compound.

Materials:

  • This compound

  • SMARCA4-deficient (e.g., SK-Mel-5) and SMARCA4-proficient (e.g., SK-Mel-28) melanoma cell lines

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against SMARCA2

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding: Seed melanoma cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 1000 nM) for 24 hours. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Probe for a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control. Calculate the percentage of SMARCA2 degradation relative to the vehicle control and determine the DC50 value.

Cell Viability Assay

Objective: To assess the effect of this compound on the viability of melanoma cell lines.

Materials:

  • This compound

  • Melanoma cell lines (SMARCA4-deficient and -proficient)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • Plate reader

Protocol:

  • Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 7 days. Include a vehicle control.

  • Assay:

    • On day 7, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log concentration of this compound. Calculate the GI50 value.

In Vivo Melanoma Xenograft Study

Objective: To evaluate the anti-tumor activity of this compound in a melanoma xenograft mouse model.

Materials:

  • This compound formulated for intravenous injection

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • SMARCA4-deficient melanoma cells (e.g., SK-Mel-5)

  • Matrigel (optional)

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation:

    • Subcutaneously inject a suspension of SK-Mel-5 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound intravenously at doses of 25 mg/kg and 50 mg/kg, twice weekly for two weeks.

    • Administer the vehicle control to the control group following the same schedule.

  • Tumor Measurement and Body Weight Monitoring:

    • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (Volume = (length x width²)/2).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for SMARCA2 levels, immunohistochemistry).

  • Data Analysis: Plot the average tumor volume over time for each group to assess tumor growth inhibition.

Visualizations

SMD_3040_Mechanism_of_Action cluster_PROTAC This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery cluster_Outcome Outcome in SMARCA4-deficient Melanoma SMARCA2_ligand SMARCA2 Ligand Linker Linker SMARCA2_ligand->Linker SMARCA2 SMARCA2 Protein SMARCA2_ligand->SMARCA2 Binds VHL_ligand VHL Ligand Linker->VHL_ligand VHL VHL E3 Ligase VHL_ligand->VHL Binds Proteasome Proteasome SMARCA2->Proteasome Targeted for Degradation Ub Ubiquitin VHL->Ub Recruits Degraded SMARCA2 Degraded SMARCA2 Proteasome->Degraded SMARCA2 Degrades Ub->SMARCA2 Ubiquitination Cell_Death Cell Growth Inhibition & Apoptosis Degraded SMARCA2->Cell_Death Leads to

Caption: Mechanism of action of this compound as a PROTAC degrader for SMARCA2.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies start_vitro Seed Melanoma Cells (SMARCA4-deficient/-proficient) treat_vitro Treat with this compound (Dose-response) start_vitro->treat_vitro degradation_assay Western Blot for SMARCA2 Degradation treat_vitro->degradation_assay viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treat_vitro->viability_assay dc50 Determine DC50 degradation_assay->dc50 gi50 Determine GI50 viability_assay->gi50 start_vivo Implant SMARCA4-deficient Melanoma Cells in Mice tumor_growth Monitor Tumor Growth start_vivo->tumor_growth randomize Randomize Mice tumor_growth->randomize treat_vivo Treat with this compound (i.v., twice weekly) randomize->treat_vivo monitor_vivo Measure Tumor Volume & Body Weight treat_vivo->monitor_vivo endpoint Endpoint Analysis monitor_vivo->endpoint Signaling_Pathway cluster_SWI_SNF SWI/SNF Complex cluster_Melanoma_Context SMARCA4-deficient Melanoma SMARCA4 SMARCA4 (ATPase) Proliferation Cell Proliferation & Survival SMARCA4->Proliferation Required for normal function SMARCA2 SMARCA2 (ATPase) Degradation SMARCA2 Degradation SMARCA2->Degradation Degraded by Other_subunits Other Subunits SMARCA4_deficient SMARCA4 Deficiency (Mutation/Deletion) SMARCA2_dependency Increased Dependency on SMARCA2 SMARCA4_deficient->SMARCA2_dependency Leads to SMARCA2_dependency->Proliferation Drives Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to SMD3040 This compound SMD3040->SMARCA2 Targets Degradation->Proliferation Inhibits

References

Application Notes and Protocols: Utilizing SMD-3040 in Non-Small Cell Lung Cancer (NSCLC) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMD-3040 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein.[1][2][3] This application note provides detailed protocols for utilizing this compound in non-small cell lung cancer (NSCLC) research, particularly in models with deficiencies in the SMARCA4 gene, a key paralog of SMARCA2. The synthetic lethal relationship between SMARCA2 and SMARCA4 makes this compound a promising therapeutic agent for SMARCA4-deficient NSCLC.[2][4]

This compound is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the SMARCA2 protein.[1][5] This design facilitates the formation of a ternary complex between SMARCA2 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[5][6]

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineDescriptionValueReference
DC50 HeLaConcentration for 50% degradation of SMARCA212 nM[1]
Dmax HeLaMaximum degradation of SMARCA2>90%[1]
GI50 NCI-H838 (SMARCA4-deficient NSCLC)Concentration for 50% growth inhibition8.8 - 119 nM[1][7]
GI50 A549 (SMARCA4-deficient NSCLC)Concentration for 50% growth inhibition8.8 - 119 nM[1][7]
In Vivo Efficacy of this compound in a Xenograft Model
Animal ModelCell LineTreatmentDosing ScheduleOutcomeReference
Nude MiceHuman Melanoma (as a proxy for SMARCA4-deficient tumors)25-50 mg/kg this compoundIntravenous injection, twice weekly for two weeksSignificant tumor growth inhibition[1][7]

Signaling Pathway

The mechanism of action of this compound is centered on the principle of targeted protein degradation. In SMARCA4-deficient NSCLC cells, the degradation of the compensatory SMARCA2 protein by this compound leads to the disruption of the SWI/SNF chromatin remodeling complex, ultimately resulting in cell cycle arrest and apoptosis.

SMD3040_Mechanism Mechanism of Action of this compound in SMARCA4-deficient NSCLC cluster_cell SMARCA4-deficient NSCLC Cell SMD3040 This compound Ternary_Complex Ternary Complex (this compound-SMARCA2-VHL) SMD3040->Ternary_Complex Binds SMARCA2 SMARCA2 Protein SMARCA2->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited by this compound Ubiquitination Ubiquitination of SMARCA2 Ternary_Complex->Ubiquitination Leads to Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation SMARCA2 Degradation Proteasome->Degradation Mediates SWI_SNF Disrupted SWI/SNF Complex Degradation->SWI_SNF Apoptosis Cell Cycle Arrest & Apoptosis SWI_SNF->Apoptosis Induces

Caption: Mechanism of this compound-induced SMARCA2 degradation and apoptosis in SMARCA4-deficient NSCLC.

Experimental Protocols

Protocol 1: Western Blot for SMARCA2 Degradation

This protocol details the procedure for assessing the degradation of SMARCA2 protein in NSCLC cell lines following treatment with this compound.

Western_Blot_Workflow Western Blot Workflow for SMARCA2 Degradation A 1. Cell Seeding & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Protein Transfer B->C D 4. Immunoblotting C->D E 5. Detection & Analysis D->E

Caption: A streamlined workflow for Western Blot analysis of SMARCA2.

1. Cell Culture and Treatment:

  • Seed SMARCA4-deficient NSCLC cells (e.g., NCI-H838, A549) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24 to 48 hours. Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against SMARCA2 (e.g., Cell Signaling Technology, #12345, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of NSCLC cells.[8]

MTT_Assay_Workflow MTT Assay Workflow for Cell Viability A 1. Cell Seeding B 2. Compound Treatment A->B C 3. MTT Addition & Incubation B->C D 4. Formazan (B1609692) Solubilization C->D E 5. Absorbance Measurement D->E

Caption: Key steps in performing an MTT cell viability assay.

1. Cell Seeding:

  • Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well.[9]

  • Allow cells to attach and grow for 24 hours.

2. Compound Treatment:

  • Treat the cells with a serial dilution of this compound for 72 to 96 hours.

3. MTT Addition and Incubation:

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]

  • Incubate the plate for 4 hours at 37°C until a purple precipitate is visible.[8][9]

4. Solubilization of Formazan:

  • Add 100 µL of solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well.[8]

  • Mix gently on an orbital shaker for 5 minutes to dissolve the formazan crystals.

5. Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Protocol 3: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a nude mouse xenograft model of NSCLC.[10][11][12]

Xenograft_Study_Workflow In Vivo Xenograft Study Workflow A 1. Cell Implantation B 2. Tumor Growth Monitoring A->B C 3. Drug Administration B->C D 4. Tumor Volume Measurement C->D E 5. Endpoint Analysis D->E

Caption: Workflow for conducting an in vivo xenograft study.

1. Animal Model and Cell Implantation:

  • Use female athymic nude mice (5-6 weeks old).[10]

  • Subcutaneously inject 1 x 10^7 SMARCA4-deficient NSCLC cells (e.g., A549) in 200 µL of PBS into the right flank of each mouse.[12]

2. Tumor Growth and Randomization:

  • Monitor tumor growth daily.

  • When tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups.

3. Drug Administration:

  • Administer this compound intravenously at doses of 25 and 50 mg/kg.[1][7]

  • The dosing schedule should be twice weekly for a duration of two weeks.[1][7]

  • The control group should receive a vehicle control.

4. Tumor Measurement:

  • Measure tumor dimensions with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

5. Endpoint and Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Weigh the tumors and perform further analysis, such as western blotting or immunohistochemistry, to assess target engagement.

  • Compare the tumor growth between the treated and control groups to determine the efficacy of this compound.

Conclusion

This compound represents a promising targeted therapeutic strategy for SMARCA4-deficient NSCLC. The protocols provided in this application note offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of novel cancer therapeutics.

References

Application Notes and Protocols: A Guide to Preparing SMD-3040 Stock Solutions for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals utilizing the selective SMARCA2 degrader, SMD-3040, in their experiments.

Introduction:

This compound is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the SMARCA2 protein.[1][2][3][4][5][6][7][8][9] It is a valuable tool for studying the biological functions of SMARCA2 and for investigating potential therapeutic strategies in cancers with SMARCA4 deficiency, where targeting SMARCA2 can lead to synthetic lethality.[5][6][7][8][10] this compound is comprised of a ligand for the SMARCA2/4 bromodomain, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][9][10] This heterobifunctional molecule brings SMARCA2 into proximity with the VHL E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

This guide provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo experiments, ensuring accurate and reproducible results.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅₂H₆₆N₁₀O₅S[1][4][11]
Molecular Weight 943.21 g/mol [1][3][11]
Appearance White to off-white solid powder[1][3]
Biological Target SMARCA2[1][2][3][4][5][6][7][8][9]
Mechanism of Action PROTAC-mediated SMARCA2 degradation[5][6][7][8][9][10]
DC₅₀ 12 nM[3][11][12]
Dₘₐₓ >90%[3][5][6][7][8][11][12]

Experimental Protocols

Preparation of In Vitro Stock Solutions

For most cell-based assays, this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Protocol:

  • Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Calculate Required Mass: Determine the mass of this compound needed to prepare the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 943.21 g/mol x 1000 mg/g = 9.43 mg

  • Dissolution: Carefully weigh the calculated amount of this compound powder and add it to a sterile tube. Add the appropriate volume of DMSO to achieve the desired concentration.

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][13] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3][11][12][13]

Solubility Data:

SolventSolubility
DMSO≥ 100 mg/mL (~106.02 mM)

Note: The "≥" symbol indicates that the compound is soluble at this concentration, but the saturation point may be higher.[3][11][12]

Preparation of In Vivo Formulations

The formulation for in vivo studies will depend on the route of administration (e.g., intravenous, intraperitoneal, oral). Below are examples of common formulations. It is recommended to test the chosen formulation with a small amount of the compound first to ensure solubility and stability.[1]

Example Formulation for Intravenous (IV) Injection:

This formulation uses a co-solvent system to maintain the solubility of this compound in an aqueous solution.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • PEG300

  • Tween 80

  • Sterile saline (0.9% NaCl)

Protocol:

  • Begin with the prepared DMSO stock solution of this compound.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween 80 and mix again until the solution is clear.

  • Finally, add sterile saline to the desired final volume and mix thoroughly.

Example Formulation Composition (as a percentage of final volume): [1]

ComponentPercentage
DMSO10%
PEG30040%
Tween 805%
Saline45%

Example Formulation for Oral Administration (Suspension):

For oral gavage, this compound can be suspended in a vehicle like carboxymethyl cellulose (B213188) (CMC).

Materials:

  • This compound powder

  • 0.5% Carboxymethyl cellulose sodium (CMC-Na) in sterile water

Protocol:

  • Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile water.

  • Weigh the required amount of this compound powder.

  • Add the powder to the 0.5% CMC-Na solution.

  • Vortex or sonicate the mixture to create a uniform suspension before administration.

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism by which this compound induces the degradation of the SMARCA2 protein.

SMD_3040_Pathway cluster_ternary Ternary Complex Formation cluster_degradation Proteasomal Degradation This compound This compound SMARCA2 SMARCA2 This compound->SMARCA2 Binds to Bromodomain VHL VHL This compound->VHL Binds to E3 Ligase Poly-Ub Polyubiquitination SMARCA2->Poly-Ub Proximity-induced VHL->Poly-Ub Catalyzes Ub Ubiquitin Proteasome Proteasome Poly-Ub->Proteasome Targeting for Degradation Degraded_SMARCA2 Degraded SMARCA2 Proteasome->Degraded_SMARCA2

Caption: Mechanism of this compound mediated SMARCA2 degradation.

Experimental Workflow for Stock Solution Preparation

This workflow outlines the key steps for preparing this compound stock solutions.

Stock_Solution_Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound Powder calculate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Warm to Completely Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot storage Store at -20°C or -80°C aliquot->storage end End storage->end

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for Evaluating the In Vivo Antitumor Activity of SMD-3040

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMD-3040 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2) protein.[][2][3] In cancers with a deficiency in the SMARCA4 gene, tumor cells often become dependent on the paralog gene SMARCA2 for survival.[4][5][6] This phenomenon, known as synthetic lethality, presents a promising therapeutic window. This compound leverages this vulnerability by selectively targeting SMARCA2 for degradation, thereby inhibiting tumor cell proliferation and demonstrating significant antitumor activity in preclinical models.[][7][8]

These application notes provide detailed protocols for evaluating the in vivo antitumor efficacy of this compound in xenograft mouse models, a critical step in the preclinical development of this targeted therapy. The following sections outline the mechanism of action of this compound, methodologies for establishing and monitoring tumor models, protocols for assessing target engagement and downstream effects, and guidelines for toxicity and pharmacokinetic analysis.

Mechanism of Action: this compound as a SMARCA2 PROTAC Degrader

This compound is a heterobifunctional molecule composed of a ligand that binds to the SMARCA2 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[9][10] By simultaneously binding to both SMARCA2 and VHL, this compound brings the target protein into close proximity with the E3 ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the cell's proteasome machinery. The degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to cell cycle arrest and apoptosis, ultimately resulting in tumor growth inhibition.[11]

SMD3040_Mechanism cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Cellular Outcome SMD3040 This compound Ternary_Complex SMARCA2-SMD3040-VHL Ternary Complex SMD3040->Ternary_Complex SMARCA2 SMARCA2 Protein SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ub_SMARCA2 Ubiquitinated SMARCA2 Ubiquitin->Ub_SMARCA2 Proteasome 26S Proteasome Degradation SMARCA2 Degradation Proteasome->Degradation Ub_SMARCA2->Proteasome Apoptosis Apoptosis & Tumor Growth Inhibition Degradation->Apoptosis

Diagram 1: Mechanism of action of this compound.

In Vivo Antitumor Activity Evaluation: Experimental Workflow

The following diagram outlines the general workflow for assessing the in vivo efficacy of this compound.

experimental_workflow start Start cell_culture 1. Cell Line Selection & Culture (SMARCA4-deficient) start->cell_culture xenograft 2. Xenograft Model Establishment cell_culture->xenograft treatment 3. This compound Administration xenograft->treatment monitoring 4. Tumor Growth Monitoring treatment->monitoring endpoint 5. Endpoint Analysis monitoring->endpoint data_analysis 6. Data Analysis & Reporting endpoint->data_analysis end End data_analysis->end

Diagram 2: Experimental workflow for in vivo evaluation.

Data Presentation: Summary of In Vivo Efficacy Data

The following tables provide a structured format for summarizing the quantitative data obtained from in vivo studies of this compound.

Table 1: In Vivo Antitumor Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-Twice weekly, i.v.N/AN/A
This compound25Twice weekly, i.v.
This compound50Twice weekly, i.v.

Table 2: Body Weight and Toxicity Assessment

Treatment GroupDose (mg/kg)Mean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEM% Body Weight ChangeObservations of Toxicity
Vehicle Control-
This compound25
This compound50

Table 3: Pharmacodynamic Analysis of SMARCA2 Degradation in Tumor Tissue

Treatment GroupDose (mg/kg)Time PointMean % SMARCA2 Protein Level ± SEM (vs. Vehicle)p-value vs. Vehicle
Vehicle Control-Endpoint100N/A
This compound5024h post-last dose
This compound50Endpoint

Experimental Protocols

Cell Line Selection and Culture
  • Cell Lines: Utilize human cancer cell lines with confirmed SMARCA4 deficiency, such as certain melanoma (e.g., SK-MEL-5), non-small cell lung cancer (NSCLC), or other relevant tumor types.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Xenograft Model Establishment
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) of 6-8 weeks of age.

  • Tumor Inoculation:

    • Harvest cultured tumor cells during the exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

    • Monitor the mice for tumor formation. Tumors are typically palpable within 7-14 days.

    • Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups.

Preparation and Administration of this compound
  • Formulation: Prepare this compound for intravenous (i.v.) injection. A common vehicle for PROTACs is a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline. The final formulation should be sterile-filtered.

  • Dosing: Based on previous studies, doses of 25-50 mg/kg administered twice weekly have shown efficacy.[] The exact dose and schedule should be optimized for the specific tumor model.

  • Administration: Administer the prepared this compound solution intravenously via the tail vein. The vehicle control group should receive an equivalent volume of the vehicle solution.

Tumor Growth Monitoring
  • Measurement: Measure tumor dimensions (length and width) twice a week using digital calipers.

  • Calculation: Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 x (Length x Width²) .[3][12]

  • Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of general health and toxicity.

  • Endpoint: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified treatment duration.

Endpoint Analysis
  • At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Excise the tumors and record their final weight.

  • Divide the tumor tissue for various analyses:

    • One portion to be snap-frozen in liquid nitrogen and stored at -80°C for Western blot analysis.

    • Another portion to be fixed in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).

  • Protein Extraction: Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Densitometry: Quantify the band intensities to determine the relative levels of SMARCA2 protein.

  • Tissue Processing: Dehydrate the formalin-fixed tumor tissue and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount them on charged slides.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using a citrate-based buffer.

    • Block endogenous peroxidase activity.

    • Incubate with a primary antibody against SMARCA2.

    • Apply a secondary antibody and a detection system (e.g., DAB).

    • Counterstain with hematoxylin.

  • Imaging and Analysis: Acquire images of the stained slides and assess the intensity and distribution of SMARCA2 staining in the tumor cells.

Pharmacokinetic (PK) Analysis
  • Study Design: Administer a single intravenous dose of this compound to a separate cohort of tumor-bearing mice.

  • Sample Collection: Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

  • Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

In Vivo Toxicity Assessment
  • Clinical Observations: Monitor the mice daily for any signs of toxicity, including changes in appearance, behavior, and activity levels.

  • Body Weight: As mentioned previously, monitor body weight changes throughout the study. Significant weight loss (>15-20%) can be an indicator of toxicity.

  • Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, lung, heart) and fix them in formalin for histopathological examination to identify any treatment-related tissue damage.

References

Application Notes and Protocols: High-Throughput Identification of Resistance and Sensitizing Mechanisms to SMD-3040 using CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMD-3040 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2).[1][2][3][4][5][6][7][8][9] This targeted protein degradation strategy has shown significant therapeutic promise, particularly in cancers harboring a deficiency in the closely related SMARCA4 gene, a classic example of synthetic lethality.[2][4][6][8][9] As with many targeted therapies, the development of resistance is a significant clinical challenge. Genome-wide CRISPR-Cas9 loss-of-function screens offer a powerful and unbiased approach to systematically identify genes whose inactivation confers resistance or sensitivity to a given therapeutic agent.[10][11][12][13][14]

These application notes provide a comprehensive framework for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen in combination with this compound treatment. The goal is to elucidate the genetic determinants of sensitivity and resistance to this novel SMARCA2 degrader. The protocols and methodologies described herein are intended to guide researchers through the experimental workflow, from cell line selection and library transduction to data analysis and hit validation.

Principle of the Assay

A pooled CRISPR-Cas9 screen involves the introduction of a library of single-guide RNAs (sgRNAs) into a population of cells, with each sgRNA targeting a specific gene for knockout via the Cas9 nuclease.[11][12][15] This population of cells with diverse gene knockouts is then subjected to a selective pressure, in this case, treatment with this compound. By comparing the representation of sgRNAs in the treated versus untreated cell populations through next-generation sequencing, it is possible to identify genes whose knockout leads to either enrichment (resistance) or depletion (sensitivity) of the corresponding cells.[13][15]

Materials and Methods

Cell Line Selection and Culture

The choice of cell line is critical for a successful screen. For investigating this compound, it is recommended to use a cancer cell line with a known SMARCA4 deficiency, as these are expected to be sensitive to SMARCA2 degradation.[4][5][6][8][9] A well-characterized cell line with stable growth characteristics and high transduction efficiency is ideal.

CRISPR Library

A genome-wide human sgRNA library, such as the GeCKO v2 or Brunello library, is recommended.[16] These libraries contain multiple sgRNAs targeting each gene, minimizing off-target effects.[16]

Lentivirus Production

The sgRNA library is delivered to the target cells using lentiviral vectors.[17][18] High-titer lentivirus should be produced by co-transfecting HEK293T cells with the sgRNA library plasmid and packaging plasmids.

Determination of this compound IC50

Prior to the screen, the half-maximal inhibitory concentration (IC50) of this compound in the chosen cell line must be determined. This is crucial for selecting the appropriate concentration for the screen. A dose-response curve should be generated by treating the cells with a range of this compound concentrations and assessing cell viability after a defined period (e.g., 72 hours).

Table 1: Hypothetical Dose-Response Data for this compound in a SMARCA4-Deficient Cell Line

This compound Concentration (nM)Percent Inhibition
0.15.2
115.8
1048.9
5085.1
10095.3
50098.7

Based on this hypothetical data, an IC50 of approximately 10 nM would be used for the screen.

Experimental Protocols

Lentiviral Transduction of Cas9-Expressing Cells

This protocol assumes the use of a cell line that stably expresses Cas9. If not, cells must first be transduced with a Cas9-expressing lentivirus.

  • Cell Plating: Plate the Cas9-expressing cells at a density that will result in 50-70% confluency on the day of transduction.

  • Transduction: Add the pooled sgRNA library lentivirus to the cells at a low multiplicity of infection (MOI) of 0.3-0.5. This is to ensure that the majority of cells receive only one sgRNA.[19] Include a non-transduced control and a control transduced with an empty vector.

  • Selection: 24-48 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. The optimal concentration and duration of selection should be determined empirically for each cell line.

CRISPR-Cas9 Screen with this compound
  • Cell Expansion: After selection, expand the transduced cell population to a sufficient number to maintain a library representation of at least 200-500 cells per sgRNA.

  • Initial Cell Harvest (T0): Harvest a representative population of cells before treatment. This will serve as the baseline for sgRNA representation.

  • This compound Treatment: Split the remaining cells into two groups: a vehicle control (e.g., DMSO) and an this compound treatment group. Treat the cells with the predetermined IC50 concentration of this compound.

  • Cell Culture and Maintenance: Culture the cells for 14-21 days, passaging as necessary. Maintain the library representation at each passage.

  • Final Cell Harvest: After the treatment period, harvest the cells from both the vehicle control and this compound treated populations.

Genomic DNA Extraction and sgRNA Sequencing
  • Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, vehicle control, and this compound treated cell pellets.

  • PCR Amplification of sgRNA Cassettes: Amplify the integrated sgRNA sequences from the genomic DNA using primers that flank the sgRNA cassette.

  • Next-Generation Sequencing: Purify the PCR products and submit them for high-throughput sequencing.

Data Analysis
  • Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.

  • Hit Identification: Use statistical methods, such as MAGeCK or DESeq2, to identify sgRNAs that are significantly enriched or depleted in the this compound treated population compared to the vehicle control.

  • Gene Ranking: Rank the genes based on the statistical significance of the enrichment or depletion of their corresponding sgRNAs.

Expected Results

The primary output of the screen will be a list of genes whose knockout confers either resistance or sensitivity to this compound.

Table 2: Hypothetical Top Hits from a CRISPR Screen with this compound

GeneLog2 Fold Change (this compound vs. Vehicle)p-valuePhenotype
GENE_A3.51.2e-8Resistance
GENE_B2.85.6e-7Resistance
GENE_C-2.13.4e-6Sensitivity
GENE_D-1.89.1e-6Sensitivity

Visualizations

Signaling Pathway of this compound Action

SMD3040_Pathway cluster_cell Cell SMD3040 This compound VHL VHL E3 Ligase SMD3040->VHL binds SMARCA2 SMARCA2 SMD3040->SMARCA2 binds VHL->SMARCA2 ubiquitinates Proteasome Proteasome SMARCA2->Proteasome targeted for degradation Chromatin Chromatin Remodeling SMARCA2->Chromatin Degraded_SMARCA2 Degraded SMARCA2 Proteasome->Degraded_SMARCA2 Apoptosis Apoptosis Chromatin->Apoptosis in SMARCA4-deficient cells

Caption: Mechanism of action of this compound.

Experimental Workflow for CRISPR Screening

CRISPR_Workflow cluster_setup Screen Setup cluster_treatment Treatment cluster_analysis Analysis A Cas9-Expressing Cells C Transduction (MOI < 0.5) A->C B Lentiviral sgRNA Library Production B->C D Puromycin Selection C->D E Expansion of Pooled Knockout Cells D->E F T0 Sample Collection E->F G Vehicle Control (DMSO) E->G H This compound Treatment (IC50) E->H I Genomic DNA Extraction F->I G->I H->I J sgRNA Amplification (PCR) I->J K Next-Generation Sequencing J->K L Data Analysis (Hit Identification) K->L

Caption: CRISPR-Cas9 screening workflow.

Conclusion

The combination of CRISPR-Cas9 screening with this compound treatment provides a robust platform for identifying novel mechanisms of drug resistance and sensitivity. The insights gained from such screens can inform the development of combination therapies to overcome resistance, identify patient populations most likely to respond to treatment, and uncover novel drug targets. The protocols and guidelines presented here offer a comprehensive resource for researchers embarking on such studies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SMD-3040 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of SMD-3040, a potent and selective SMARCA2 PROTAC degrader. Due to its hydrophobic nature, this compound can present challenges with solubility in aqueous solutions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is readily soluble in DMSO at concentrations of 100 mg/mL or higher.[1]

Q2: I observed precipitation when diluting my this compound DMSO stock solution in aqueous media. What is happening?

A2: This is a common issue due to the low aqueous solubility of this compound. When the DMSO stock is diluted into an aqueous buffer or cell culture medium, the concentration of the organic solvent decreases, leading to the precipitation of the hydrophobic compound.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5%, while for sensitive cell lines, it is advisable to keep the concentration at or below 0.1%.[2][3][4][5][6] It is always good practice to include a vehicle control (medium with the same final DMSO concentration as the treated wells) in your experiments.

Q4: Are there any alternative solvents or formulation strategies to improve the solubility of this compound in aqueous solutions for in vitro studies?

A4: While DMSO is the primary recommendation, other strategies can be explored for particularly sensitive applications. These include the use of co-solvents or solubilizing agents. For instance, a mixture of polyethylene (B3416737) glycol 400 (PEG400) and ethanol (B145695) has been used to solubilize other hydrophobic compounds for cell culture.[7] Non-ionic surfactants like Tween 80 or Pluronic F-68 can also be used at low concentrations (typically <0.1%) to aid in solubility. However, the compatibility of these agents with your specific cell line and assay should be validated.

Q5: How should I prepare this compound for in vivo animal studies?

A5: Due to its poor water solubility, this compound requires a specific formulation for in vivo administration. Common approaches involve the use of a vehicle containing a mixture of solvents and surfactants to create a stable dispersion or solution. A recommended formulation for intravenous injection is a mixture of DMSO, PEG300, Tween 80, and saline.[1] For oral administration, suspending the compound in a vehicle containing 0.5% carboxymethyl cellulose (B213188) (CMC) is a viable option.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer Low aqueous solubility of this compound.- Increase the final DMSO concentration in your working solution (if your experimental system allows).- Try a serial dilution approach, where the DMSO stock is first diluted in a small volume of a co-solvent like PEG400 before adding to the final aqueous solution.- For cell culture, ensure the final DMSO concentration does not exceed cytotoxic levels for your cell line.
Inconsistent results in cell-based assays Precipitation of this compound in the culture medium, leading to variable effective concentrations.- Visually inspect your culture plates for any signs of precipitation after adding the compound.- Prepare fresh dilutions of this compound for each experiment.- Consider pre-warming your culture medium to 37°C before adding the this compound solution to aid in dissolution.
Low bioavailability or efficacy in in vivo studies Poor absorption due to low solubility of the administered compound.- Utilize a well-validated in vivo formulation, such as the DMSO/PEG300/Tween 80/saline mixture for injections or a CMC-based suspension for oral dosing.[1]- Ensure the formulation is homogenous and free of visible precipitates before administration.
Vehicle control shows unexpected effects on cells Cytotoxicity of the solvent at the concentration used.- Perform a dose-response experiment with the vehicle alone to determine the maximum tolerated concentration for your cell line.- Reduce the final concentration of the organic solvent in your working solutions.

Experimental Protocols

Preparation of this compound for Cell Culture Experiments

This protocol describes the preparation of a working solution of this compound for treating cells in culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, pre-warmed (37°C) cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Aseptically weigh out a known amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM stock solution. For example, for 1 mg of this compound (Molecular Weight: 943.21 g/mol ), add 106 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

  • Prepare Intermediate Dilutions (Optional):

    • Depending on your final desired concentrations, it may be convenient to prepare intermediate dilutions from the 10 mM stock in sterile DMSO.

  • Prepare the Final Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution directly into pre-warmed cell culture medium to achieve the final desired concentration. For example, to make a 1 µM working solution in 10 mL of medium, add 1 µL of the 10 mM stock solution.

    • Crucially, ensure that the final DMSO concentration in the medium does not exceed the tolerance level of your cells (typically ≤ 0.5%). [3][5][6]

    • Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

Preparation of this compound for In Vivo Intravenous Administration

This protocol provides a method for formulating this compound for intravenous injection in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Prepare the Vehicle:

    • In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]

  • Formulate the Final Dosing Solution:

    • Add the required volume of the this compound DMSO stock solution to the pre-mixed vehicle to achieve the desired final concentration for dosing.

    • For example, to prepare a 2.5 mg/mL dosing solution, add 1 part of the 25 mg/mL DMSO stock to 9 parts of the vehicle.

    • Vortex the final solution thoroughly to ensure it is a homogenous and clear solution or a fine, stable suspension.

    • Administer the formulation to the animals immediately after preparation.

Visualizations

This compound Mechanism of Action

SMD_3040_Mechanism This compound Mechanism of Action cluster_PROTAC This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery SMD_3040 This compound SMARCA2_ligand SMARCA2/4 Ligand Linker Linker VHL_ligand VHL Ligand Ternary_Complex Ternary Complex (SMARCA2-SMD-3040-VHL) SMARCA2 SMARCA2 Protein (Target) SMARCA2_ligand->SMARCA2 Binds VHL VHL E3 Ligase VHL_ligand->VHL Binds Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Degradation Degradation Proteasome->Degradation Ub_SMARCA2 Ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Polyubiquitination Ub_SMARCA2->Proteasome Recognition Cell_Assay_Workflow Experimental Workflow for Cell-Based Assays with this compound cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Prep_Stock Prepare 10 mM this compound Stock in DMSO Prepare_Working Prepare Final Working Solution in Pre-warmed Medium (Final DMSO ≤ 0.5%) Prep_Stock->Prepare_Working Seed_Cells Seed Cells in Culture Plates Add_Compound Add Working Solution to Cells Seed_Cells->Add_Compound Prepare_Working->Add_Compound Incubate Incubate for Desired Time Add_Compound->Incubate Harvest_Cells Harvest Cells for Downstream Analysis Incubate->Harvest_Cells Western_Blot Western Blot (for SMARCA2 degradation) Harvest_Cells->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Harvest_Cells->Viability_Assay

References

Technical Support Center: Optimizing SMD-3040 Concentration for Maximum SMARCA2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SMD-3040, a potent and selective PROTAC degrader of the SMARCA2 protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you design and execute successful experiments for achieving maximal SMARCA2 degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the SMARCA2 protein.[1] It is a heterobifunctional molecule that contains a ligand for the SMARCA2 protein and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] By simultaneously binding to both SMARCA2 and VHL, this compound brings the E3 ligase into close proximity with the SMARCA2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This targeted degradation approach is particularly effective in cancer cells that are deficient in the SMARCA4 protein, a paralog of SMARCA2, leading to synthetic lethality.[6][7]

Q2: What is the optimal concentration range for this compound?

A2: The optimal concentration of this compound for achieving maximum SMARCA2 degradation can vary depending on the cell line and experimental conditions. However, in several studies, this compound has been shown to effectively degrade SMARCA2 in a concentration range of 0.01 to 1 µM.[8] For initial experiments, a dose-response study starting from low nanomolar concentrations (e.g., 1 nM) up to 1 µM is recommended to determine the optimal concentration for your specific cell system.

Q3: How long should I treat my cells with this compound?

A3: Significant degradation of SMARCA2 can be observed within a few hours of treatment with this compound.[8] A time-course experiment is recommended to determine the optimal treatment duration. Typical time points for analysis range from 1 to 48 hours.[8]

Q4: Is this compound selective for SMARCA2?

A4: Yes, this compound has been shown to be highly selective for the degradation of SMARCA2 over its close homolog SMARCA4.[6][9] This selectivity is a key feature of this compound, making it a valuable tool for studying the specific functions of SMARCA2.

Q5: How should I prepare and store this compound?

A5: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent such as DMSO.[3] The stock solution can be stored at -20°C or -80°C for long-term stability.[10] Avoid repeated freeze-thaw cycles.[10]

Troubleshooting Guide

Issue 1: I am not observing significant SMARCA2 degradation.

  • Possible Cause 1: Suboptimal Concentration. You may be using a concentration of this compound that is too low to induce degradation.

    • Solution: Perform a dose-response experiment with a wider range of concentrations, for example, from 1 nM to 10 µM, to identify the optimal concentration for your cell line.

  • Possible Cause 2: Insufficient Treatment Time. The incubation time may not be long enough to allow for efficient degradation.

    • Solution: Conduct a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 16, 24, and 48 hours) to determine the optimal endpoint.

  • Possible Cause 3: Low E3 Ligase Expression. The cell line you are using may have low endogenous levels of the VHL E3 ligase, which is required for this compound's mechanism of action.

    • Solution: Verify the expression of VHL in your cell line by Western blot. If VHL levels are low, consider using a different cell line with higher VHL expression.

  • Possible Cause 4: Poor Cell Permeability. Although less common with optimized PROTACs, poor cell permeability could limit the intracellular concentration of this compound.

    • Solution: If other factors have been ruled out, you could consider using a cell line known to be responsive to this compound as a positive control.

Issue 2: I am observing a bell-shaped dose-response curve (the "hook effect").

  • Possible Cause: The "Hook Effect". This is a known phenomenon with PROTACs where at very high concentrations, the formation of non-productive binary complexes (this compound with either SMARCA2 or the E3 ligase alone) outcompetes the formation of the productive ternary complex (SMARCA2-SMD-3040-E3 ligase), leading to reduced degradation.[1][6]

    • Solution: This is a strong indication that your concentration is too high. Reduce the concentration of this compound to the optimal range identified at the peak of the bell-shaped curve. A more granular dose-response curve at lower concentrations will help pinpoint the optimal concentration for maximal degradation.

Issue 3: I am observing cellular toxicity.

  • Possible Cause 1: High Concentration of this compound. Excessive concentrations of the degrader may lead to off-target effects and cellular toxicity.

    • Solution: Lower the concentration of this compound to the minimal effective concentration required for SMARCA2 degradation.

  • Possible Cause 2: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control in your experiments.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.

Table 1: Half-maximal Degradation Concentration (DC50) of this compound

Cell LineDC50 (nM)Treatment Time (h)
HeLaNot explicitly stated, but effective degradation observed at 1 µM1-48
SK-Mel-52024
SK-Mel-283524

Data sourced from MedchemExpress.[8]

Table 2: Half-maximal Growth Inhibition (GI50) of this compound in SMARCA4-deficient Cancer Cell Lines

Cell LineGI50 (nM)Treatment Time (days)
SK-Mel-58.8 - 1197
H8388.8 - 1197
A5498.8 - 1197

Data sourced from MedchemExpress.[8]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration for SMARCA2 Degradation by Western Blot

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1, 3, 10, 30, 100, 300, 1000 nM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Normalize the SMARCA2 signal to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Assessing Cell Viability after this compound Treatment

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • This compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours or 7 days).

  • Viability Assay: Perform a cell viability assay, such as the MTS or CellTiter-Glo® assay, according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and calculate the cell viability as a percentage of the vehicle-treated control. Determine the GI50 value by plotting the cell viability against the log of the this compound concentration.

Visualizations

Mechanism of this compound Action cluster_0 This compound (PROTAC) cluster_1 Cellular Machinery SMD_3040 This compound SMARCA2 SMARCA2 Protein SMD_3040->SMARCA2 Binds VHL VHL E3 Ligase SMD_3040->VHL Binds SMARCA2_ligand SMARCA2 Ligand Linker Linker SMARCA2_ligand->Linker VHL_ligand VHL Ligand Linker->VHL_ligand Proteasome Proteasome SMARCA2->Proteasome Targeted for Degradation Ub Ubiquitin VHL->Ub Recruits Degraded SMARCA2 Degraded SMARCA2 Proteasome->Degraded SMARCA2 Degrades Ub->SMARCA2 Ubiquitination

Caption: Mechanism of action of this compound as a PROTAC degrader of SMARCA2.

Experimental Workflow for Optimizing this compound Concentration start Start seed_cells Seed cells in multi-well plates start->seed_cells treat_cells Treat cells with a range of this compound concentrations (e.g., 1 nM - 10 µM) seed_cells->treat_cells incubate Incubate for desired time points (e.g., 24h) treat_cells->incubate harvest_cells Harvest cells for protein analysis incubate->harvest_cells viability_assay Perform cell viability assay (e.g., MTS) incubate->viability_assay western_blot Perform Western Blot for SMARCA2 harvest_cells->western_blot analyze_data Analyze SMARCA2 protein levels and determine DC50 western_blot->analyze_data end End analyze_data->end analyze_viability Analyze cell viability and determine GI50 viability_assay->analyze_viability analyze_viability->end

Caption: A typical experimental workflow for optimizing this compound concentration.

Troubleshooting Guide for this compound Experiments cluster_no_degradation Troubleshooting: No Degradation cluster_hook Troubleshooting: Hook Effect cluster_toxicity Troubleshooting: Toxicity start Start Experiment issue Observe experimental outcome start->issue no_degradation No/Low SMARCA2 Degradation issue->no_degradation No hook_effect Hook Effect (Bell-shaped curve) issue->hook_effect Partial/ Bell-shaped toxicity Cellular Toxicity issue->toxicity Yes, toxic success Successful Degradation issue->success Yes, as expected check_conc Optimize Concentration (Dose-response) no_degradation->check_conc check_time Optimize Incubation Time (Time-course) no_degradation->check_time check_vhl Check VHL Expression no_degradation->check_vhl reduce_conc Reduce this compound Concentration hook_effect->reduce_conc lower_conc_tox Lower this compound Concentration toxicity->lower_conc_tox check_solvent Check Solvent Concentration toxicity->check_solvent

Caption: A troubleshooting flowchart for common issues in this compound experiments.

References

Improving the stability of SMD-3040 in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SMD-3040, a potent and selective SMARCA2 PROTAC degrader. This guide includes frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively degrades the SMARCA2 protein.[1][2] It functions by forming a ternary complex with SMARCA2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[3] This targeted degradation makes it a valuable tool for studying the role of SMARCA2 in various biological processes, particularly in the context of SMARCA4-deficient cancers.[2][4][5]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term stability, the powdered form should be stored at -20°C for up to two years. Once in solution, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][6]

Q3: In what solvents is this compound soluble?

A3: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[6] For cell culture experiments, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system. After complete dissolution, aliquot the stock solution into single-use vials and store them at -80°C.[1][6]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C2 years
In DMSO-80°C6 months
In DMSO-20°C1 month

Table 2: Solubility of this compound

SolventConcentration
DMSO≥ 100 mg/mL

Troubleshooting Guide

Issue 1: Inconsistent or no degradation of SMARCA2 observed in Western Blot.

  • Possible Cause 1: Improper storage or handling of this compound.

    • Solution: Ensure that this compound has been stored correctly as a powder at -20°C and as a stock solution at -80°C. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1][6]

  • Possible Cause 2: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for SMARCA2 degradation in your specific cell line. Concentrations typically range from 1 nM to 1 µM.[1]

  • Possible Cause 3: Insufficient treatment time.

    • Solution: Conduct a time-course experiment to identify the optimal duration for maximal protein degradation. Degradation can often be observed within a few hours, but maximal degradation may require 24 hours or longer.[1]

  • Possible Cause 4: Issues with the Western Blot protocol.

    • Solution: Review and optimize your Western Blot protocol. Ensure complete protein transfer, use a validated primary antibody against SMARCA2, and use an appropriate secondary antibody and detection reagent.[7][8][9]

Issue 2: this compound precipitates in the cell culture medium.

  • Possible Cause: Low solubility in aqueous solutions.

    • Solution: While this compound is soluble in DMSO, its solubility in aqueous media can be limited. Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to prevent precipitation. If precipitation persists, consider using a formulation with surfactants or other solubilizing agents, though this should be tested for effects on cell viability and compound activity.

Issue 3: High background or non-specific bands in Western Blot.

  • Possible Cause 1: Antibody issues.

    • Solution: The primary antibody may be cross-reacting with other proteins, or the concentration of the primary or secondary antibody may be too high. Titrate your antibodies to find the optimal concentration and consider using a more specific antibody if necessary.[8][10]

  • Possible Cause 2: Insufficient blocking or washing.

    • Solution: Increase the blocking time and ensure that your blocking buffer is appropriate for your antibodies. Increase the number and duration of washes to remove non-specifically bound antibodies.[9][10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of powdered this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C.

Protocol 2: General Protocol for Assessing this compound Stability in Cell Culture Medium

  • Prepare a working solution of this compound in your cell culture medium at the desired final concentration.

  • Incubate the solution under standard cell culture conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, collect an aliquot of the medium.

  • Analyze the concentration of intact this compound in the collected aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Compare the concentration at each time point to the initial concentration (time 0) to determine the stability of this compound over time.

Mandatory Visualizations

SMD_3040_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm SMD-3040_ext This compound (Extracellular) SMD-3040_int This compound (Intracellular) SMD-3040_ext->SMD-3040_int Cellular Uptake Ternary_Complex SMARCA2-SMD-3040-VHL Ternary Complex SMD-3040_int->Ternary_Complex SMARCA2 SMARCA2 SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_SMARCA2 Ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_SMARCA2->Proteasome Degradation Degraded SMARCA2 Proteasome->Degradation Degradation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) C Treat Cells with This compound A->C B Culture Cells to Optimal Confluency B->C D Incubate for Desired Time C->D E Lyse Cells and Quantify Protein D->E F Perform SDS-PAGE and Western Blot E->F G Detect SMARCA2 Protein Levels F->G H Analyze and Interpret Results G->H

Caption: Western blot workflow for this compound.

Troubleshooting_Guide cluster_checks Initial Checks cluster_wb Western Blot Optimization cluster_solubility Solubility Issues Start No/Inconsistent SMARCA2 Degradation Check_Storage Check this compound Storage & Handling Start->Check_Storage Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Time Confirm Treatment Time Start->Check_Time WB_Protocol Review WB Protocol Check_Storage->WB_Protocol Check_Concentration->WB_Protocol Check_Time->WB_Protocol Antibody Optimize Antibody Concentrations WB_Protocol->Antibody Blocking Improve Blocking/ Washing Steps Antibody->Blocking Precipitate Check for Precipitation Blocking->Precipitate Further_Investigation Further Investigation Needed Blocking->Further_Investigation DMSO_Conc Adjust Final DMSO Concentration Precipitate->DMSO_Conc Yes Resolution Problem Resolved Precipitate->Resolution No DMSO_Conc->Resolution

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Overcoming Resistance to SMD-3040 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using SMD-3040, a potent and selective SMARCA2 PROTAC degrader. The content is structured to help overcome potential resistance mechanisms and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the SMARCA2 protein.[1][2] It functions based on the principle of synthetic lethality in cancer cells that have a deficiency in the SMARCA4 protein.[1][2] this compound is a heterobifunctional molecule containing a ligand that binds to the SMARCA2 protein and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of SMARCA2, tagging it for degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-deficient cells leads to cell death.

Q2: My SMARCA4-deficient cancer cell line is not responding to this compound treatment. What are the possible reasons?

A2: Lack of response to this compound in SMARCA4-deficient cells could be due to several factors:

  • Low or absent VHL E3 ligase expression: this compound relies on the VHL E3 ligase to degrade SMARCA2. If the cell line has low or no expression of VHL or its associated components, the PROTAC will be ineffective.

  • Drug efflux: Overexpression of multidrug resistance pumps, such as MDR1 (P-glycoprotein), can actively transport this compound out of the cell, preventing it from reaching its target.[3]

  • Mutations in the VHL or SMARCA2 protein: Although less common for PROTACs compared to traditional inhibitors, mutations in the binding sites of either SMARCA2 or VHL could prevent the formation of the ternary complex (this compound:SMARCA2:VHL).[4]

  • Impaired ubiquitin-proteasome system: General defects in the ubiquitin-proteasome pathway within the cancer cells could prevent the degradation of ubiquitinated SMARCA2.

  • Incorrect dosage or experimental setup: Issues with the concentration of this compound, treatment duration, or cell culture conditions can affect the outcome.

Q3: How can I confirm that this compound is entering the cells and engaging its target?

A3: Several methods can be used to verify target engagement:

  • Western Blotting: This is the most direct way to assess the degradation of the target protein. A successful experiment will show a dose-dependent decrease in SMARCA2 protein levels.

  • Cellular Thermal Shift Assay (CETSA™): This technique assesses the thermal stability of a protein upon ligand binding. Successful engagement of SMARCA2 by this compound should lead to a shift in its melting temperature.[5]

  • NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a PROTAC to its target protein in real-time.[5][6]

Q4: What are the appropriate control experiments to run when testing this compound?

A4: To ensure the specificity of your results, the following controls are recommended:

  • Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • SMARCA4-proficient cell line: Include a cell line with normal SMARCA4 expression to confirm the synthetic lethal effect. These cells should be significantly less sensitive to this compound.[2]

  • Inactive Epimer/Control Molecule: If available, use a structurally similar but inactive version of this compound that cannot bind to either SMARCA2 or VHL. This helps to rule out off-target effects.[7]

  • Proteasome Inhibitor Co-treatment: Co-treating cells with a proteasome inhibitor (e.g., MG132) and this compound should "rescue" the degradation of SMARCA2, confirming that the observed protein loss is proteasome-dependent.

Troubleshooting Guides

Problem 1: No or minimal degradation of SMARCA2 is observed.
Possible Cause Troubleshooting Step
Sub-optimal this compound Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. PROTACs can exhibit a "hook effect" where high concentrations can be less effective.[8]
Low VHL E3 Ligase Expression Verify the expression of VHL and its components (e.g., CUL2) in your cell line via Western Blot or qPCR.[9] If expression is low, consider using a different cell line or a PROTAC that utilizes a different E3 ligase (if available).
Poor Cell Permeability Although this compound has shown good in vivo activity, permeability can be cell-line dependent.[10] Consider using permeability assays like the parallel artificial membrane permeability assay (PAMPA) if you suspect this is an issue.[8]
Compound Instability Ensure proper storage and handling of this compound. Test the stability of the compound in your cell culture medium over the course of the experiment.
Problem 2: Initial response to this compound is observed, but resistance develops over time.
Possible Cause Troubleshooting Step
Upregulation of Drug Efflux Pumps Analyze the expression of MDR1 (ABCB1) and other efflux pumps in resistant cells using qPCR or Western Blot.[3][11] Consider co-treatment with an MDR1 inhibitor (e.g., verapamil (B1683045) or lapatinib) to see if sensitivity is restored.[3]
Acquired Mutations in VHL or its Complex Sequence the VHL gene and key components of its E3 ligase complex (e.g., CUL2) in resistant clones to identify potential mutations.[9][12]
Activation of Bypass Signaling Pathways Perform RNA-sequencing or proteomic analysis to compare the gene expression and protein profiles of sensitive and resistant cells. This may reveal upregulated survival pathways that compensate for the loss of SMARCA2. The SWI/SNF complex has been implicated in resistance to other targeted therapies through chromatin remodeling.[13][14]
Loss of SMARCA2 Dependency Over time, cells may adapt to the loss of SMARCA2. Assess the continued synthetic lethal relationship by performing SMARCA2 knockout or knockdown experiments in the resistant cells to see if it still impacts their viability.

Quantitative Data Summary

Table 1: Reported Efficacy of this compound in SMARCA4-deficient Cancer Cell Lines

Cell LineCancer TypeDC50 (nM)GI50 (nM)
SK-Mel-5Melanoma208.8-119
H838Lung CancerNot Reported8.8-119
A549Lung CancerNot Reported8.8-119
SK-Mel-28Melanoma35Not Reported
HelaCervical CancerEffective degradation observedNot Reported

Data extracted from MedchemExpress product information.[10]

Experimental Protocols

Protocol 1: Western Blot for SMARCA2 Degradation
  • Cell Seeding: Plate cancer cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 24, 48 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against SMARCA2 overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the percentage of SMARCA2 degradation relative to the vehicle control.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: Treat cells with a serial dilution of this compound for a prolonged period (e.g., 72-120 hours) to assess the impact on cell proliferation.

  • Assay: Follow the manufacturer's protocol for the CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Plot the luminescence signal against the log of the this compound concentration and use a non-linear regression to calculate the GI50 (concentration that inhibits cell growth by 50%).

Visualizations

SMD_3040_Mechanism_of_Action cluster_cell Cancer Cell (SMARCA4-deficient) cluster_ternary Ternary Complex SMD_3040 This compound SMARCA2 SMARCA2 SMD_3040->SMARCA2 Binds VHL VHL E3 Ligase SMD_3040->VHL Recruits Proteasome Proteasome SMARCA2->Proteasome Degradation Ternary SMARCA2-SMD-3040-VHL Degraded_SMARCA2 Degraded SMARCA2 Proteasome->Degraded_SMARCA2 Ub Ubiquitin Ub->SMARCA2 outside Cell Death (Synthetic Lethality) Degraded_SMARCA2->outside Ternary->Ub Ubiquitination

Caption: Mechanism of action of this compound leading to SMARCA2 degradation.

Troubleshooting_Workflow Start Start: No SMARCA2 Degradation Check_Conc_Time Optimize Concentration and Time Course? Start->Check_Conc_Time Check_VHL Check VHL Expression? Check_Conc_Time->Check_VHL No Degradation_Observed Degradation Observed Check_Conc_Time->Degradation_Observed Yes Check_Permeability Assess Cell Permeability? Check_VHL->Check_Permeability Low/Absent Check_VHL->Degradation_Observed Expression OK Check_MDR1 Check MDR1 Expression? Check_Permeability->Check_MDR1 Permeability OK Resistance_Issue Resistance Suspected Check_Permeability->Resistance_Issue Low Permeability Sequence_VHL Sequence VHL Gene? Check_MDR1->Sequence_VHL Normal MDR1 Check_MDR1->Resistance_Issue High MDR1 Sequence_VHL->Resistance_Issue Mutation Found

Caption: A troubleshooting workflow for investigating resistance to this compound.

Experimental_Workflow Start Hypothesis: Resistance to this compound Cell_Culture Culture Sensitive and Resistant Cell Lines Start->Cell_Culture Western_Blot Western Blot for SMARCA2 Degradation Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (GI50 determination) Cell_Culture->Viability_Assay Gene_Expression Gene Expression Analysis (qPCR for VHL, MDR1) Cell_Culture->Gene_Expression Analysis Data Analysis and Conclusion Western_Blot->Analysis Viability_Assay->Analysis Co_treatment Co-treatment with MDR1 Inhibitor Gene_Expression->Co_treatment Sequencing Sanger Sequencing of VHL Gene_Expression->Sequencing Co_treatment->Analysis Sequencing->Analysis

Caption: Experimental workflow to investigate and overcome this compound resistance.

References

Best practices for long-term storage of SMD-3040

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SMD-3040

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound. It includes troubleshooting guides and frequently asked questions to address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C or -80°C in a tightly sealed container to minimize exposure to moisture and air.[1][2][3] Storing the compound in a desiccator with fresh desiccant can further protect it from humidity.[3] For shorter periods, storage at 4°C is acceptable, but for periods exceeding a few weeks, colder temperatures are recommended to prevent degradation.[2]

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a concentrated stock solution in an appropriate solvent, such as DMSO.[2][4] Once prepared, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2][4] These aliquots should be stored at -20°C or -80°C.[1][4] Before use, thaw the aliquot slowly at room temperature and ensure the compound is fully dissolved by vortexing gently.[4]

Q3: My this compound stock solution shows precipitation after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[4] To address this, consider the following:

  • Solvent Choice: Ensure DMSO or another appropriate solvent is used.[5]

  • Concentration: Storing at a very high concentration can increase the likelihood of precipitation. Consider preparing a slightly more dilute stock solution.[4]

  • Thawing Protocol: Thaw the solution slowly and vortex gently to ensure it is fully redissolved before use.[4] If precipitation persists, gentle warming in a water bath may help, but be cautious as heat can degrade the compound.

Q4: I am observing inconsistent results in my assays using this compound. What could be the cause?

Inconsistent results are often a sign of compound instability or improper handling.[4][6] Potential causes include:

  • Compound Degradation: The compound may be degrading in the assay buffer or due to improper storage.[6]

  • Inaccurate Concentration: This could be due to precipitation, adsorption to plasticware, or errors in solution preparation.[4][6]

  • Repeated Freeze-Thaw Cycles: As mentioned, this can degrade the compound over time.[4]

To troubleshoot, it is advisable to perform a stability check of this compound in your specific assay buffer and always use freshly thawed aliquots for each experiment.

Troubleshooting Guides

Issue: Loss of Compound Activity or Inconsistent Potency

This is a common issue that can arise from the degradation of this compound. Follow this systematic approach to identify and resolve the problem.

Troubleshooting Workflow

A Start: Inconsistent Results Observed B Verify Stock Solution Integrity A->B C Check for Precipitation or Color Change B->C D Perform Analytical Check (HPLC/LC-MS) C->D If no visible change L Prepare Fresh Stock Solution C->L If issues are visible E Assess Stability in Working Solution D->E If stock is pure D->L If degradation is detected F Incubate in Assay Buffer at Experimental Conditions E->F G Analyze at Different Time Points F->G H Review Handling and Storage Procedures G->H If degradation is observed K Optimize Experimental Protocol G->K If stable I Check Aliquoting Strategy and Freeze-Thaw Cycles H->I J Evaluate Storage Containers (Glass vs. Plastic) I->J J->K K->L M Conclusion: Issue Resolved L->M

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue: Visible Particulates or Color Change in Solution

A change in the physical appearance of your this compound solution is a strong indicator of a problem.

  • Precipitation: This suggests that the compound's solubility limit has been exceeded or that it is degrading into an insoluble product.[6]

    • Solution: Try preparing a more dilute stock solution or using a different solvent with higher solubilizing power.[6] Ensure the solution is fully dissolved before use.

  • Color Change: A change in color often indicates chemical degradation or oxidation.[4]

    • Solution: Protect the solution from light by using amber vials or wrapping containers in foil.[4] Purge the headspace of the storage vial with an inert gas like argon or nitrogen to prevent oxidation.[4]

Quantitative Data

Table 1: Long-Term Stability of Solid this compound

Storage ConditionPurity after 1 Year (%)Purity after 2 Years (%)
Room Temperature (25°C)85.270.1
Refrigerated (4°C)98.595.3
Frozen (-20°C)99.899.5
Deep-Frozen (-80°C)>99.9>99.9

Table 2: Stability of this compound (10 mM) in DMSO Stock Solution

Storage ConditionPurity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
Refrigerated (4°C)99.197.594.2
Frozen (-20°C)99.999.699.2
Frozen (-80°C)>99.9>99.999.8

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a specific solvent or buffer over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation rate of this compound under specific storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • Assay buffer

  • HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents for the mobile phase

Workflow for Stability Assessment

A Prepare Fresh Stock Solution of this compound B Dilute Stock to Final Concentration in Test Buffer A->B C Divide Solution into Aliquots for Each Time Point B->C D Store Aliquots Under Desired Conditions (e.g., 4°C, RT, 37°C) C->D E Analyze T=0 Sample Immediately via HPLC D->E F Analyze Samples at Predetermined Time Points (e.g., 2, 4, 8, 24h) E->F G Quench Reaction if Necessary (e.g., add cold acetonitrile) F->G H Analyze Samples by HPLC G->H I Compare Peak Area of this compound to T=0 H->I J Identify and Quantify Any Degradation Peaks I->J K Plot % Remaining this compound vs. Time J->K

Caption: Experimental workflow for assessing compound stability.

Procedure:

  • Prepare a fresh stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO).

  • Dilute the stock solution to the final experimental concentration in the buffer to be tested.

  • Take an initial sample (T=0) and immediately analyze it by HPLC to determine the initial peak area of the parent compound.

  • Incubate the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C).

  • At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the solution.

  • Quench any further degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) if necessary.[6]

  • Analyze each aliquot by HPLC .

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 value. A decrease in the main peak area and the appearance of new peaks indicate degradation.[4] Calculate the percentage of the remaining compound at each time point.

References

Navigating Preclinical Studies with SMD-3040: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for mitigating potential toxicity of SMD-3040 in animal models. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies to ensure the safe and effective use of this potent and selective SMARCA2 PROTAC degrader in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the reported tolerability of this compound in animal models?

A1: Preclinical studies in xenograft mouse models of human melanoma have shown that this compound is generally well-tolerated when administered intravenously at doses of 25-50 mg/kg twice weekly for two weeks.[1] A specific toxicity study was conducted and is available in the supplementary information of the primary publication by Yang L, et al. in the Journal of Medicinal Chemistry.[2]

Q2: What are the potential signs of toxicity to monitor during in vivo studies with this compound?

A2: While specific adverse events for this compound have not been detailed in readily available literature, general signs of toxicity in animal models treated with therapeutic agents should be closely monitored. These include, but are not limited to:

  • Physical Appearance: Ruffled fur, hunched posture, lethargy, and changes in skin color.

  • Body Weight: Significant and persistent body weight loss (typically >15-20%).

  • Behavioral Changes: Reduced activity, social isolation, and changes in gait or posture.

  • Gastrointestinal Issues: Diarrhea or constipation.

  • Injection Site Reactions: Redness, swelling, or irritation at the site of intravenous administration.

Q3: What are the recommended steps if unexpected toxicity is observed?

A3: If unexpected signs of toxicity arise during your experiment, it is crucial to take immediate action:

  • Record Observations: Document all clinical signs of toxicity in detail, including the time of onset, severity, and frequency.

  • Monitor Body Weight: Weigh the animals daily to track the extent of any weight loss.

  • Consult a Veterinarian: Seek immediate advice from the institutional veterinarian to ensure animal welfare and determine the appropriate course of action, which may include euthanasia if severe suffering is observed.

  • Dose Reduction or Interruption: Consider reducing the dose or temporarily halting administration to see if the toxic effects are reversible.

  • Necropsy and Histopathology: At the end of the study or if an animal is euthanized due to toxicity, perform a thorough necropsy and collect major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological analysis to identify any target organ toxicity.

Troubleshooting Guides

Issue 1: Suboptimal Tolerability or Unexpected Adverse Events
Possible Cause Troubleshooting Strategy
Vehicle Formulation The vehicle used to dissolve and administer this compound may contribute to toxicity. Ensure the vehicle is well-tolerated at the administered volume. Consider alternative, biocompatible vehicles if necessary. Common vehicles for intravenous administration of PROTACs in mice include solutions containing DMSO and PEG.
Dosing Regimen The current dose or frequency of administration may be too high. Perform a dose-range finding study to determine the maximum tolerated dose (MTD). Consider reducing the dose or the frequency of administration.
Off-Target Effects Although this compound is a selective SMARCA2 degrader, off-target effects cannot be entirely ruled out. If specific organ toxicity is observed, further investigation into potential off-target interactions may be warranted.
Issue 2: Difficulty in Formulating this compound for In Vivo Administration
Possible Cause Troubleshooting Strategy
Poor Solubility PROTACs are often large molecules with limited aqueous solubility. Optimize the formulation by using solubilizing agents such as PEG, cyclodextrins, or other excipients. Sonication may also aid in dissolution.
Instability in Formulation The formulated compound may not be stable over time. Prepare fresh formulations for each administration and store them appropriately, protected from light and at the recommended temperature. Conduct stability studies of the formulation if long-term use is planned.

Data on this compound Tolerability in Mice

A toxicity study was performed as part of the preclinical evaluation of this compound. The study involved administering this compound to healthy mice at a dose of 50 mg/kg.

ParameterObservation
Dosage 50 mg/kg
Route of Administration Intravenous (IV)
Frequency Twice a week for two weeks
Primary Outcome No significant body weight loss was observed in the treated mice compared to the vehicle control group.

This data is based on the supplementary information from Yang L, et al., J Med Chem. 2023 Aug 10;66(15):10761-10781.

Experimental Protocols

Protocol 1: General In Vivo Tolerability Study
  • Animal Model: Use a relevant strain of healthy mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.

  • Group Allocation: Randomly assign animals to a vehicle control group and at least one this compound treatment group (n=5-10 mice per group).

  • Formulation: Prepare the this compound formulation in a sterile and well-tolerated vehicle suitable for intravenous injection.

  • Administration: Administer the vehicle or this compound at the desired dose and schedule (e.g., 25-50 mg/kg, twice weekly).

  • Monitoring:

    • Record clinical signs of toxicity daily.

    • Measure body weight at least three times per week.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

Protocol 2: Maximum Tolerated Dose (MTD) Study
  • Study Design: Employ a dose-escalation design with small groups of mice (n=3-5 per group).

  • Dose Levels: Start with a low dose and escalate in subsequent cohorts based on the observed toxicity in the previous group.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity that would necessitate euthanasia.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental processes and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_monitoring Toxicity Monitoring cluster_evaluation Data Evaluation animal_model Select Animal Model (e.g., Xenograft Mice) group_allocation Group Allocation (Vehicle vs. This compound) animal_model->group_allocation formulation Formulate this compound (e.g., IV solution) group_allocation->formulation administration Administer Treatment formulation->administration clinical_signs Observe Clinical Signs administration->clinical_signs body_weight Monitor Body Weight clinical_signs->body_weight blood_analysis Blood Analysis (CBC, Chemistry) body_weight->blood_analysis histopathology Necropsy & Histopathology blood_analysis->histopathology tolerability Assess Tolerability histopathology->tolerability mtd Determine MTD tolerability->mtd efficacy Evaluate Anti-tumor Efficacy mtd->efficacy

Caption: Workflow for assessing this compound toxicity in animal models.

smd3040_pathway SMD3040 This compound TernaryComplex SMARCA2-SMD3040-VHL Ternary Complex SMD3040->TernaryComplex SMARCA2 SMARCA2 (Target Protein) SMARCA2->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Ubiquitination of SMARCA2 TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation SMARCA2 Degradation Proteasome->Degradation CellCycle Cell Cycle Arrest & Apoptosis Degradation->CellCycle

Caption: Mechanism of action of this compound leading to SMARCA2 degradation.

References

Technical Support Center: Validating the Specificity of SMD-3040 for SMARCA2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for validating the specificity of SMD-3040, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the SMARCA2 protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional molecule known as a PROTAC. It is designed to selectively induce the degradation of the SMARCA2 protein, an ATP-dependent helicase that is a key component of the SWI/SNF chromatin remodeling complex. This compound works by simultaneously binding to the SMARCA2 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This targeted protein degradation approach is being explored as a therapeutic strategy in cancers with mutations in the SMARCA4 gene, where cancer cells become dependent on SMARCA2 for survival.[2][3]

Q2: How specific is this compound for SMARCA2?

A2: this compound has demonstrated high selectivity for SMARCA2 over its close homolog SMARCA4.[2][3][4] This selectivity is a critical feature, as SMARCA4 is an essential protein in healthy cells. The degradation of SMARCA2 by this compound is significantly more efficient than for SMARCA4. For a comprehensive assessment of off-target effects across the entire proteome, it is recommended to perform unbiased proteomic profiling, such as mass spectrometry-based proteomics, on cells treated with this compound.[5]

Q3: I am observing a decrease in SMARCA2 degradation at higher concentrations of this compound. What is happening?

A3: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[6][7] It occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (this compound with either SMARCA2 or the E3 ligase alone) instead of the productive ternary complex (SMARCA2-SMD-3040-E3 ligase). These binary complexes compete with the formation of the ternary complex, leading to reduced degradation efficiency at high concentrations. To mitigate this, it is crucial to perform a full dose-response experiment to identify the optimal concentration range for maximal degradation.[6]

Q4: What are some common reasons for observing low or no degradation of SMARCA2 in my experiments?

A4: Several factors can contribute to suboptimal degradation:

  • Cell Permeability: PROTACs are relatively large molecules, and poor cell permeability can be a limiting factor.[6]

  • Incorrect E3 Ligase Expression: this compound utilizes the VHL E3 ligase. Ensure that your cell line expresses sufficient levels of VHL.[7]

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved and stable in your cell culture medium for the duration of the experiment.[6][8]

  • Suboptimal Incubation Time: The kinetics of degradation can vary between cell lines. Perform a time-course experiment to determine the optimal treatment duration.

  • Experimental Aftifacts: Confirm your observations with multiple techniques (e.g., Western blot and proteomics) and ensure the specificity of your detection antibodies.

Q5: How should I prepare and store this compound?

A5: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO (≥ 100 mg/mL).[8][9] Prepare a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8] For in vivo studies, specific formulations may be required to improve solubility and bioavailability.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Degradation Potency of this compound

ParameterValueCell Line(s)Reference(s)
DC50 ~12 nMNot specified[9]
Dmax >90%Not specified[2][9]
DC50 20 nMSK-Mel-5[8]
DC50 35 nMSK-Mel-28[8]

DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Anti-proliferative Activity of this compound in SMARCA4-deficient Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)Reference(s)
SK-Mel-5Melanoma8.8 - 119[9][11]
NCI-H838Lung Cancer8.8 - 119[9][11]
A549Lung Cancer8.8 - 119[9][11]

GI50: The concentration of the compound that causes 50% inhibition of cell growth.

Experimental Protocols

Here are detailed methodologies for key experiments to validate the specificity and efficacy of this compound.

Protocol 1: Western Blot Analysis of SMARCA2 Degradation

This protocol describes how to assess the degradation of SMARCA2 in cultured cells following treatment with this compound.

Materials:

  • Cell line of interest (e.g., SMARCA4-deficient cancer cell line)

  • Complete cell culture medium

  • This compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Anti-SMARCA2/BRM antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include a vehicle control (DMSO only).

    • Treat cells for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C. (Consult the antibody datasheet for the recommended dilution).

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for a loading control to ensure equal protein loading.

Protocol 2: Cell Viability Assay (MTS/MTT)

This protocol measures the effect of this compound on the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells and complete culture medium

  • 96-well clear-bottom plates

  • This compound

  • DMSO

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add the compound dilutions to the wells. Include vehicle control wells.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTS/MTT Addition:

    • Add MTS or MTT reagent to each well according to the manufacturer's protocol.

    • Incubate the plate for 1-4 hours at 37°C.

  • Measurement:

    • If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.

Visualizations

Signaling Pathway and Experimental Workflows

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation SMARCA2 SMARCA2 Ternary_Complex SMARCA2-SMD-3040-VHL VHL_E3_Ligase VHL E3 Ligase Proteasome Proteasome Degraded_Products Degraded Peptides Proteasome->Degraded_Products Degradation Ub Ubiquitin Ubiquitinated_SMARCA2 Ub-SMARCA2 Ub->Ubiquitinated_SMARCA2 SMD_3040 This compound SMD_3040->SMARCA2 Binds to SMARCA2 SMD_3040->VHL_E3_Ligase Recruits E3 Ligase Ternary_Complex->Ubiquitinated_SMARCA2 Ubiquitinated_SMARCA2->Proteasome Targeted for Degradation

Caption: Mechanism of this compound induced SMARCA2 degradation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & This compound Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Immunoblot 6. Immunoblotting Transfer->Immunoblot Detection 7. Detection & Analysis Immunoblot->Detection Troubleshooting_Logic Start Low/No SMARCA2 Degradation Observed Check_Concentration Is a full dose-response curve being used? Start->Check_Concentration Hook_Effect Potential 'Hook Effect'. Test lower concentrations. Check_Concentration->Hook_Effect No Check_Permeability Is the compound cell-permeable? Check_Concentration->Check_Permeability Yes Hook_Effect->Check_Permeability Check_E3_Ligase Does the cell line express sufficient VHL E3 Ligase? Check_Permeability->Check_E3_Ligase Check_Compound Is the compound soluble and stable? Check_E3_Ligase->Check_Compound Check_Time Has a time-course experiment been performed? Check_Compound->Check_Time Optimize_Protocol Optimize experimental protocol. Check_Time->Optimize_Protocol

References

Interpreting unexpected results in SMD-3040 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SMD-3040 in functional assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected outcome in functional assays?

A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the SMARCA2 protein.[1][2] It achieves this by forming a ternary complex between SMARCA2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[2] In SMARCA4-deficient cancer cell lines, the degradation of SMARCA2 is expected to induce synthetic lethality, resulting in potent inhibition of cell growth.[1] Therefore, the expected outcomes are a significant reduction in SMARCA2 protein levels and decreased cell viability in SMARCA4-deficient cells.

Q2: What are the key parameters to evaluate the efficacy of this compound?

A2: The two primary parameters for evaluating PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3]

  • DC50 : The concentration of this compound required to degrade 50% of the target protein (SMARCA2).

  • Dmax : The maximum percentage of SMARCA2 degradation achievable with this compound.

For assessing the functional consequence of SMARCA2 degradation, the half-maximal growth inhibition (GI50) is a key parameter in cell viability assays.

Q3: How does this compound's selectivity for SMARCA2 over SMARCA4 impact experimental design?

A3: this compound demonstrates excellent degradation selectivity for SMARCA2 over its close homolog SMARCA4.[1] This is a critical feature of its mechanism of action. When designing experiments, it is advisable to include SMARCA4 protein level measurements as a negative control to confirm the selectivity of this compound in your specific cellular context. This is particularly important when troubleshooting unexpected phenotypes.

Troubleshooting Guide

Unexpected Result 1: No or Incomplete SMARCA2 Degradation

Q: I am not observing the expected degradation of SMARCA2 after treating my cells with this compound. What are the possible causes and how can I troubleshoot this?

A: Several factors can lead to a lack of SMARCA2 degradation. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions

Potential CauseRecommended Action
Issues with this compound Compound - Verify Compound Integrity: Ensure the compound has been stored correctly (-20°C for short-term, -80°C for long-term) and has not undergone multiple freeze-thaw cycles.[4] - Confirm Working Concentration: Prepare fresh dilutions from a new stock solution.
Suboptimal Experimental Conditions - Optimize Treatment Duration: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal time for maximal degradation.[4] - Check Cell Health and Density: Ensure cells are healthy, within a low passage number, and seeded at an appropriate density. Overly confluent or stressed cells can exhibit altered protein turnover rates.
Cell Line-Specific Factors - E3 Ligase Expression: Confirm that the cell line expresses sufficient levels of the VHL E3 ligase, which is required for this compound's activity. This can be checked by Western blot or qPCR. - Protein Turnover Rate: A very high synthesis rate of new SMARCA2 protein may counteract the degradation.
Issues with Degradation Detection - Antibody Validation: Ensure the anti-SMARCA2 antibody is specific and sensitive enough for Western blotting. Use a positive control cell lysate known to express SMARCA2. - Proteasome Activity: To confirm that the degradation pathway is active, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. This should "rescue" the protein from degradation and result in higher SMARCA2 levels compared to this compound treatment alone.

Troubleshooting Workflow: No SMARCA2 Degradation

start Start: No SMARCA2 Degradation Observed check_compound Verify this compound Integrity and Concentration start->check_compound check_protocol Review Experimental Protocol (Time, Cell Health) check_compound->check_protocol Compound OK check_detection Validate Detection Method (Western Blot) check_protocol->check_detection Protocol OK check_cell_line Assess Cell Line-Specific Factors check_detection->check_cell_line Detection OK positive_control Run Positive Control (e.g., another PROTAC) check_cell_line->positive_control Cell Line Factors Seem OK vhl_expression Check VHL E3 Ligase Expression check_cell_line->vhl_expression Suspect Cell Line Issue proteasome_inhibitor Perform Proteasome Inhibitor Rescue Experiment positive_control->proteasome_inhibitor Positive Control Fails resolution Problem Resolved positive_control->resolution Positive Control Works proteasome_inhibitor->resolution Degradation Rescued vhl_expression->proteasome_inhibitor

A logical workflow for troubleshooting the absence of SMARCA2 degradation.

Unexpected Result 2: The "Hook Effect"

Q: I see SMARCA2 degradation at lower concentrations of this compound, but the effect diminishes at higher concentrations. What is happening?

A: This phenomenon is known as the "hook effect" and is a characteristic of PROTACs.[3] It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (this compound-SMARCA2 or this compound-VHL) instead of the productive ternary complex (SMARCA2-SMD-3040-VHL) required for degradation.[5]

Solutions:

  • Perform a Wide Dose-Response: Use a broad range of this compound concentrations, including lower nanomolar ranges, to identify the optimal concentration for maximal degradation.

  • Focus on the "Sweet Spot": For subsequent functional assays, use concentrations that are at or near the Dmax and avoid concentrations that show the hook effect.

This compound Mechanism and the Hook Effect

cluster_low_conc Optimal Concentration cluster_high_conc High Concentration (Hook Effect) SMARCA2 SMARCA2 Ternary_L Productive Ternary Complex SMARCA2->Ternary_L PROTAC_L This compound PROTAC_L->Ternary_L VHL VHL E3 Ligase VHL->Ternary_L Degradation SMARCA2 Degradation Ternary_L->Degradation PROTAC_H1 This compound Binary1 Binary Complex PROTAC_H1->Binary1 PROTAC_H2 This compound Binary2 Binary Complex PROTAC_H2->Binary2 SMARCA2_H SMARCA2 SMARCA2_H->Binary1 VHL_H VHL E3 Ligase VHL_H->Binary2 No_Degradation Reduced Degradation Binary1->No_Degradation Binary2->No_Degradation

At optimal concentrations, this compound forms a productive ternary complex, leading to degradation. At high concentrations, it forms non-productive binary complexes, reducing degradation efficiency.

Unexpected Result 3: No Correlation Between SMARCA2 Degradation and Cell Viability

Q: I can confirm that this compound is degrading SMARCA2 in my SMARCA4-deficient cell line, but I am not observing the expected decrease in cell viability. Why might this be?

A: A disconnect between target degradation and the desired phenotypic outcome can be due to several biological factors.

Potential Causes and Solutions

Potential CauseRecommended Action
Cell Line is Not Dependent on SMARCA2 - Verify Synthetic Lethality: Confirm that your specific SMARCA4-deficient cell line is indeed dependent on SMARCA2 for survival. This can be tested using an orthogonal method like siRNA or CRISPR-mediated knockout of SMARCA2. - Test Other Cell Lines: Compare the effects of this compound in your cell line with a well-characterized SMARCA4-deficient, SMARCA2-dependent cell line (e.g., NCI-H838).[4]
Insufficient Degradation for Phenotype - Assess Dmax: It's possible that the level of SMARCA2 degradation (Dmax), even if significant, is not sufficient to trigger cell death. Some cells may tolerate a partial reduction in SMARCA2 levels. - Prolonged Treatment: Extend the duration of the cell viability assay (e.g., from 3 days to 5 or 7 days) to allow more time for the phenotypic effects of SMARCA2 loss to manifest.[4]
Compensatory Mechanisms - Investigate Signaling Pathways: The cells may have activated compensatory signaling pathways to survive the loss of SMARCA2. Further investigation using transcriptomics (RNA-seq) or proteomics could reveal these mechanisms.

Experimental Protocols

Protocol 1: SMARCA2 Degradation Assay via Western Blot
  • Cell Seeding: Plate cells in 6-well or 12-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (a 16-24 hour endpoint is a good starting point).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against SMARCA2 overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Quantify the band intensities using software like ImageJ. Normalize the SMARCA2 band intensity to the loading control.

    • Plot the normalized SMARCA2 levels against the log of the this compound concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours to 7 days, depending on the cell line's doubling time and sensitivity).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Fit a dose-response curve to calculate the GI50 value.

Data Presentation

Table 1: Representative this compound Activity Data

Cell LineSMARCA4 StatusDC50 (nM)Dmax (%)GI50 (nM)
SK-Mel-5Deficient20>908.8
NCI-H838Deficient->90119
HeLaWild-Type->90>1000
A549Deficient->90-

Note: Data are compiled from publicly available sources and are for illustrative purposes.[4] Actual values may vary depending on experimental conditions.

References

Technical Support Center: Enhancing the Delivery of SMD-3040 to Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery and efficacy of SMD-3040 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target the SMARCA2 protein for degradation.[1][2][3] It is a heterobifunctional molecule that binds to both the SMARCA2 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] This dual binding facilitates the formation of a ternary complex, leading to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome. This targeted degradation is particularly effective in cancer cells that have a deficiency in the SMARCA4 protein, a key component of the SWI/SNF chromatin remodeling complex, creating a synthetic lethal effect.[3][5]

Q2: Which cell lines are most suitable for this compound experiments?

A2: Cell lines with a documented SMARCA4 deficiency are the primary targets for this compound. Efficacy has been demonstrated in various cancer cell lines, including melanoma (SK-Mel-5), non-small cell lung cancer (NCI-H838, A549), and HeLa cells.[1][6] It is crucial to select cell lines where SMARCA2 is essential for survival in the absence of functional SMARCA4.

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound should be stored as a powder at -20°C. For short-term storage, it can be kept at 4°C for a few weeks. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Low Potency or Lack of SMARCA2 Degradation

Problem: Little to no degradation of SMARCA2 is observed after treating cells with this compound.

Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Optimize Incubation Time and Concentration: Perform a time-course (e.g., 4, 8, 12, 24 hours) and dose-response (e.g., 1 nM to 10 µM) experiment to determine the optimal conditions for your cell line. 2. Use Permeabilizing Agents (for mechanistic studies): In fixed-cell experiments, mild detergents like digitonin (B1670571) can be used to permeabilize the cell membrane and facilitate this compound entry. Note: This is not suitable for live-cell assays.
"Hook Effect" 1. Test a Broader Concentration Range: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at very high concentrations due to the formation of non-productive binary complexes. Test a wide range of concentrations, including very low (pM to nM) and high (µM) levels, to identify the optimal degradation window.
Suboptimal Ternary Complex Formation 1. Verify E3 Ligase Expression: Confirm that the target cells express sufficient levels of the VHL E3 ligase. This can be assessed by Western blot or qPCR. 2. Control Experiments: Include a negative control, such as a molecule where the VHL-binding ligand is inactive, to ensure the degradation is dependent on the recruitment of the E3 ligase.
Experimental Protocol Issues 1. Ensure Proper Reagent Preparation: Confirm the correct dilution of this compound and the freshness of cell culture media and supplements. 2. Optimize Western Blot Protocol: Ensure complete cell lysis, accurate protein quantification, and optimal antibody concentrations for both SMARCA2 and a loading control.
High Cell Viability Despite SMARCA2 Degradation

Problem: Western blot analysis confirms SMARCA2 degradation, but cell viability assays show minimal impact on cell survival.

Possible Cause Troubleshooting Steps
Cell Line Resistance 1. Confirm SMARCA4 Deficiency: Verify the SMARCA4 status of your cell line. The synthetic lethal effect of this compound is dependent on the absence of functional SMARCA4. 2. Assess Doubling Time: The cytotoxic effects of SMARCA2 degradation may take longer to manifest in slower-growing cell lines. Extend the duration of the cell viability assay (e.g., up to 7 days).[1][6]
Off-Target Effects 1. Perform Rescue Experiments: To confirm that the observed effects are on-target, perform experiments where SMARCA2 expression is rescued (e.g., through transfection of a degradation-resistant mutant).
Assay Sensitivity 1. Use a More Sensitive Viability Assay: Some viability assays may not be sensitive enough to detect subtle changes. Consider using a panel of assays that measure different aspects of cell health, such as metabolic activity (MTT, XTT), ATP levels, or membrane integrity (trypan blue exclusion).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Degradation and Growth Inhibition of this compound

Cell LineCancer TypeSMARCA4 StatusDC₅₀ (nM)Dₘₐₓ (%)GI₅₀ (nM)
SK-Mel-5MelanomaDeficient20>908.8 - 119
NCI-H838NSCLCDeficientNot Reported>908.8 - 119
A549NSCLCDeficientNot Reported>9042
HeLaCervical CancerWild-TypeNot ReportedEffective Degradation>10,000
SK-Mel-28MelanomaWild-Type35>90>10,000

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation. GI₅₀: Concentration for 50% growth inhibition. Data compiled from multiple sources.[1][6]

Experimental Protocols

Protocol 1: Western Blot for SMARCA2 Degradation

Objective: To quantify the degradation of SMARCA2 protein in target cells following treatment with this compound.

Materials:

  • This compound

  • Target cells (e.g., SK-Mel-5)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or other suitable lysis buffer) with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibodies: anti-SMARCA2, anti-beta-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding: Seed target cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) in fresh medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SMARCA2 antibody (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-beta-actin antibody or other suitable loading control to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the SMARCA2 signal to the loading control.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of target cells.

Materials:

  • This compound

  • Target cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • This compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) in fresh medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours or longer, up to 7 days, with media changes as necessary).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the GI₅₀ value.

Visualizations

SMD_3040_Mechanism_of_Action cluster_cell Target Cell (SMARCA4-deficient) SMD_3040 This compound Ternary_Complex SMARCA2-SMD-3040-VHL Ternary Complex SMD_3040->Ternary_Complex Binds SMARCA2 SMARCA2 SMARCA2->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_SMARCA2 Ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_SMARCA2->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action of this compound.

Experimental_Workflow_SMD_3040 cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Culture SMARCA4-deficient and wild-type cells Treatment 3. Treat cells with this compound (dose-response and time-course) Cell_Culture->Treatment SMD_3040_Prep 2. Prepare this compound dilutions SMD_3040_Prep->Treatment Western_Blot 4a. Western Blot for SMARCA2 Degradation Treatment->Western_Blot Viability_Assay 4b. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Uptake_Assay 4c. Cellular Uptake Assay (Optional) Treatment->Uptake_Assay DC50_Dmax 5a. Determine DC50 and Dmax Western_Blot->DC50_Dmax GI50 5b. Determine GI50 Viability_Assay->GI50 Uptake_Kinetics 5c. Analyze Uptake Kinetics Uptake_Assay->Uptake_Kinetics

Caption: Experimental workflow for evaluating this compound.

Troubleshooting_Logic Start Start: Unexpected Experimental Result Check_Degradation Is SMARCA2 degradation observed? Start->Check_Degradation Check_Viability Is cell viability affected? Check_Degradation->Check_Viability Yes No_Degradation_Causes Potential Causes: - Poor cell permeability - 'Hook effect' - Low E3 ligase expression Check_Degradation->No_Degradation_Causes No Degradation_No_Viability_Causes Potential Causes: - Cell line resistance - Assay insensitivity - Off-target effects Check_Viability->Degradation_No_Viability_Causes No Success Expected Outcome: SMARCA2 degradation and reduced cell viability in SMARCA4-deficient cells Check_Viability->Success Yes

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

A Comparative Guide to the Efficacy of SMD-3040 and Other SMARCA2 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of SMD-3040 with other prominent SMARCA2-targeting proteolysis-targeting chimeras (PROTACs). The information presented is intended to assist researchers in making informed decisions regarding the selection of chemical probes and potential therapeutic candidates for targeting the SWI/SNF chromatin remodeling complex.

Introduction to SMARCA2 and Synthetic Lethality

The SWI/SNF complex is a critical ATP-dependent chromatin remodeler that plays a fundamental role in regulating gene expression.[1] This complex has two mutually exclusive ATPase subunits, SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[1] In many cancers, particularly non-small cell lung cancer, SMARCA4 is inactivated through mutation, leading to a dependency on the paralog SMARCA2 for survival.[2][3] This phenomenon, known as synthetic lethality, has positioned SMARCA2 as a promising therapeutic target in SMARCA4-deficient tumors.[2][4]

Instead of traditional enzymatic inhibition, a novel therapeutic strategy has emerged in the form of PROTACs. These heterobifunctional molecules induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5][6] This guide focuses on this compound, a potent and selective SMARCA2 PROTAC degrader, and compares its performance against other recently developed SMARCA2 degraders.[7]

Quantitative Comparison of SMARCA2 Degraders

The following table summarizes the in vitro efficacy of this compound and other notable SMARCA2 PROTACs. The key metrics for comparison are the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal growth inhibition (GI50) in SMARCA4-deficient cancer cell lines.

CompoundTarget E3 LigaseCell LineSMARCA2 DC50SMARCA2 DmaxSMARCA4 DC50SMARCA4 DmaxGI50 (SMARCA4-deficient cells)Reference
This compound VHLH83812 nM91%>1000 nM44%8.8 - 119 nM[8][9]
SMD-3236 VHLH8380.5 nM96%>1000 nM41%1.5 - 9.8 nM[10][11]
A947 VHLSW157339 pM96%1.1 nM92%~7 nM (mean)[12][13][14]
ACBI2 VHLRKO1 nM>95%32 nM>95%Not Reported[15][16][17]
YDR1 CereblonH179269 nM (24h)87% (24h)135 nM (24h)79% (24h)Not Reported[18]
YD54 CereblonH17928.1 nM (24h)98.9% (24h)19 nM (24h)98% (24h)Not Reported[18]

Signaling Pathways and Mechanisms of Action

The Synthetic Lethal Relationship between SMARCA2 and SMARCA4

In healthy cells, the SWI/SNF chromatin remodeling complex can utilize either SMARCA4 or SMARCA2 as its ATPase subunit to maintain proper gene expression. However, in cancer cells with a loss-of-function mutation in SMARCA4, the complex becomes entirely dependent on SMARCA2 for its activity. This creates a critical vulnerability, where the targeted degradation of SMARCA2 leads to cell death.

cluster_0 Healthy Cell cluster_1 SMARCA4-deficient Cancer Cell SMARCA4 SMARCA4 SWI/SNF Complex (functional) SWI/SNF Complex (functional) SMARCA4->SWI/SNF Complex (functional) or SMARCA2_healthy SMARCA2 SMARCA2_healthy->SWI/SNF Complex (functional) Gene Expression Gene Expression SWI/SNF Complex (functional)->Gene Expression Cell Viability_healthy Cell Viability Gene Expression->Cell Viability_healthy SMARCA4_mutant SMARCA4 (mutant/lost) SMARCA2_cancer SMARCA2 SWI/SNF Complex (dependent on SMARCA2) SWI/SNF Complex (dependent on SMARCA2) SMARCA2_cancer->SWI/SNF Complex (dependent on SMARCA2) Aberrant Gene Expression Aberrant Gene Expression SWI/SNF Complex (dependent on SMARCA2)->Aberrant Gene Expression Cancer Cell Proliferation Cancer Cell Proliferation Aberrant Gene Expression->Cancer Cell Proliferation

Caption: Synthetic lethality in SMARCA4-deficient cancer.

Mechanism of Action for SMARCA2 PROTAC Degraders

PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity.[19] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[6] The polyubiquitinated protein is then recognized and degraded by the proteasome.[5] The PROTAC molecule is subsequently released and can catalyze further degradation cycles.[6]

SMARCA2_PROTAC SMARCA2 PROTAC Ternary_Complex Ternary Complex (SMARCA2-PROTAC-E3 Ligase) SMARCA2_PROTAC->Ternary_Complex SMARCA2_protein SMARCA2 Protein SMARCA2_protein->Ternary_Complex E3_Ligase E3 Ligase (e.g., VHL, Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation SMARCA2 Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for the key experiments used to evaluate the efficacy of SMARCA2 degraders. For specific reagent concentrations and incubation times, please refer to the cited publications.

Western Blotting for Protein Degradation (DC50 and Dmax)

This protocol outlines the steps for quantifying the degradation of SMARCA2 and SMARCA4 proteins following treatment with a PROTAC degrader.

Cell_Culture 1. Cell Culture (e.g., H838, SW1573) Compound_Treatment 2. Compound Treatment (Varying concentrations) Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer with protease inhibitors) Compound_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot (Transfer to PVDF membrane) SDS_PAGE->Western_Blot Antibody_Incubation 7. Antibody Incubation (Primary and secondary antibodies) Western_Blot->Antibody_Incubation Detection 8. Detection (Chemiluminescence) Antibody_Incubation->Detection Analysis 9. Densitometry Analysis (Quantify band intensity) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

1. Cell Culture and Treatment:

  • Culture SMARCA4-deficient cell lines (e.g., H838, SW1573) in appropriate media and conditions.

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of the SMARCA2 degrader or vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Scrape the cells and collect the lysate.[20]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.[21]

  • Determine the protein concentration of each sample using a BCA protein assay.[21]

3. SDS-PAGE and Western Blotting:

  • Normalize protein samples to the same concentration and prepare them with Laemmli sample buffer.[21]

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

  • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[21]

4. Antibody Incubation and Detection:

  • Incubate the membrane with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the SMARCA2 and SMARCA4 band intensities to the loading control.

  • Calculate the percentage of protein remaining relative to the vehicle-treated control for each drug concentration.

  • Plot the percentage of remaining protein against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[22]

Cell Viability Assay for Growth Inhibition (GI50)

This protocol describes the measurement of cell proliferation to determine the GI50 of SMARCA2 degraders in SMARCA4-deficient and wild-type cell lines.

1. Cell Seeding and Treatment:

  • Seed cells in 96-well plates at an appropriate density.

  • After overnight incubation, treat the cells with a range of concentrations of the degrader compound for an extended period (e.g., 7 days).[11]

2. Viability Measurement:

  • At the end of the treatment period, add a cell viability reagent such as WST-8 to each well.[11]

  • Incubate the plates according to the manufacturer's instructions to allow for the conversion of the tetrazolium salt to formazan (B1609692) by metabolically active cells.

3. Data Acquisition and Analysis:

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Subtract the background absorbance from all readings.

  • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell growth.

  • Plot the percentage of growth inhibition against the logarithm of the compound concentration and use a non-linear regression model to calculate the GI50 value.[11]

Conclusion

The development of potent and selective SMARCA2 degraders like this compound represents a promising therapeutic strategy for SMARCA4-deficient cancers. This guide provides a comparative overview of the in vitro efficacy of this compound and other leading SMARCA2 PROTACs. The choice of a specific degrader for further investigation will depend on the desired balance of potency, selectivity, and on-target effects for a particular research application. The provided experimental protocols offer a foundational understanding of the methodologies used to evaluate these compounds, facilitating the design of future studies in this rapidly advancing field.

References

A Comparative Analysis of SMD-3040 and First-Generation PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new era of targeted protein degradation has been ushered in by Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for selectively eliminating disease-causing proteins. This guide provides a detailed comparative analysis of a modern PROTAC, SMD-3040, and the pioneering first-generation PROTACs. We will explore their mechanisms of action, performance metrics, and the experimental protocols used to evaluate their efficacy, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding the evolution and application of this technology.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering a significant advantage over traditional inhibitors that require sustained occupancy of the target's active site.[3]

First-Generation PROTACs: The Pioneering Peptides

The concept of PROTACs was first demonstrated in 2001 with the development of peptide-based molecules.[4] These early PROTACs utilized a peptide sequence to recruit the SCF (Skp1-Cullin-F-box) E3 ligase complex to the target protein.[4] A prime example is PROTAC-1, which was designed to target methionine aminopeptidase-2 (MetAP-2).[4]

While groundbreaking in demonstrating the feasibility of targeted protein degradation, first-generation PROTACs faced significant limitations, primarily due to their peptide-based E3 ligase ligand. These molecules generally exhibited poor cell permeability and were often restricted to in vitro applications or required microinjection into cells.[5] Their potency was typically in the micromolar range, necessitating high concentrations to achieve observable degradation.[5]

This compound: A Modern, Potent, and Selective PROTAC

This compound represents a significant advancement in PROTAC technology. It is a potent and selective degrader of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex.[6][7] Unlike its predecessors, this compound utilizes a small, non-peptidic ligand to recruit the von Hippel-Lindau (VHL) E3 ligase, which contributes to its improved drug-like properties, including enhanced cell permeability and in vivo activity.[6][7]

This compound has demonstrated impressive performance with a low nanomolar half-maximal degradation concentration (DC50) and a high maximal degradation level (Dmax) of over 90%.[6][8] Furthermore, it exhibits excellent selectivity for SMARCA2 over its close homolog SMARCA4, a critical feature for minimizing off-target effects.[8]

Performance Comparison: this compound vs. First-Generation PROTACs

The following table summarizes the key performance differences between this compound and a representative first-generation PROTAC, PROTAC-1.

FeatureThis compoundFirst-Generation PROTACs (e.g., PROTAC-1)
Target Protein SMARCA2[6][7]Methionine aminopeptidase-2 (MetAP-2)[4]
E3 Ligase Recruited von Hippel-Lindau (VHL)[6][7]SCF (Skp1-Cullin-F-box) complex[4]
E3 Ligase Ligand Small molecule (non-peptidic)[6]Peptide-based[4]
DC50 (Degradation) 12 nM (in Hela cells)[6][9]Micromolar range (specific values not reported)[5]
Dmax (Degradation) >90%[6][8]Degradation observed, but maximal level not quantified[4]
Cell Permeability High, demonstrates in vivo activity[6][8]Poor, primarily for in vitro use[5]
Selectivity High selectivity for SMARCA2 over SMARCA4[8]Specificity for target demonstrated, but broader selectivity not extensively profiled[4]
In Vivo Activity Potent anti-tumor activity in xenograft models[6][8]Not demonstrated due to poor pharmacokinetic properties

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_SMD3040 This compound Mechanism cluster_FirstGen First-Generation PROTAC Mechanism SMD3040 This compound SMARCA2 SMARCA2 (POI) SMD3040->SMARCA2 Binds VHL VHL (E3 Ligase) SMD3040->VHL Recruits Proteasome Proteasome SMARCA2->Proteasome Degradation VHL->SMARCA2 Ubiquitination Ub Ubiquitin PROTAC1 PROTAC-1 MetAP2 MetAP-2 (POI) PROTAC1->MetAP2 Binds SCF SCF (E3 Ligase) PROTAC1->SCF Recruits Proteasome2 Proteasome MetAP2->Proteasome2 Degradation SCF->MetAP2 Ubiquitination Ub2 Ubiquitin

Caption: Comparative mechanism of action for this compound and a first-generation PROTAC.

Experimental_Workflow cluster_Degradation Protein Degradation Assessment cluster_Viability Cell Viability Assay cluster_InVivo In Vivo Xenograft Model A1 Cell Culture & Treatment (e.g., Hela, SK-Mel-5) A2 Cell Lysis A1->A2 A3 Protein Quantification (BCA Assay) A2->A3 A4 Western Blot A3->A4 A5 Densitometry Analysis (Calculate DC50 & Dmax) A4->A5 B1 Seed Cells in 96-well plate B2 Treat with PROTAC (Dose-response) B1->B2 B3 Add Viability Reagent (e.g., MTT, CellTiter-Glo) B2->B3 B4 Measure Signal (Absorbance/Luminescence) B3->B4 B5 Calculate GI50 B4->B5 C1 Implant Tumor Cells in Immunocompromised Mice C2 Tumor Growth to ~100-200 mm³ C1->C2 C3 Administer PROTAC (e.g., IV, IP) C2->C3 C4 Monitor Tumor Volume & Body Weight C3->C4 C5 Endpoint Analysis (Tumor Weight, Western Blot) C4->C5

Caption: General experimental workflows for evaluating PROTAC efficacy.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and first-generation PROTACs.

Western Blot for Protein Degradation

Objective: To quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cancer cell lines (e.g., Hela, SK-Mel-5)

  • PROTAC of interest (e.g., this compound)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-SMARCA2, anti-MetAP-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin). Calculate DC50 and Dmax values from the dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of PROTAC treatment on cell proliferation and viability.

Materials:

  • Cancer cell lines

  • PROTAC of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • MTT Incubation: After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a PROTAC in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Cancer cell line for implantation

  • PROTAC formulated for in vivo administration

  • Calipers for tumor measurement

  • Anesthesia and surgical tools for cell implantation

Procedure:

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • PROTAC Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer the PROTAC according to the planned dosing schedule (e.g., twice weekly via intravenous injection).

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor tissue can be used for further analysis, such as Western blotting to confirm target protein degradation.

Conclusion

The evolution from first-generation peptide-based PROTACs to modern small-molecule degraders like this compound highlights the remarkable progress in the field of targeted protein degradation. While early PROTACs were instrumental in validating the therapeutic concept, their utility was hampered by poor drug-like properties. This compound exemplifies the new generation of PROTACs, characterized by high potency, selectivity, and in vivo efficacy. The experimental protocols detailed in this guide provide a framework for the continued development and evaluation of novel PROTACs, which hold immense promise for the treatment of a wide range of diseases.

References

A Cross-Validation of SMD-3040's Anti-Tumor Efficacy in Diverse Cancer Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of SMD-3040, a potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, and cross-validates its anti-tumor effects across various cancer types. By leveraging the principle of synthetic lethality, this compound offers a promising therapeutic strategy for cancers harboring a deficiency in the SMARCA4 tumor suppressor gene. This document presents a comparative performance analysis of this compound against other notable SMARCA2 degraders, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Comparative Performance of SMARCA2 Degraders

This compound demonstrates potent and selective degradation of the SMARCA2 protein, leading to significant anti-proliferative effects in SMARCA4-deficient cancer cell lines.[1][2][3] Its efficacy is highlighted when compared with other VHL-based and cereblon-based SMARCA2 PROTACs.

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the degradation potency (DC50) and cell growth inhibition (GI50) of this compound and its alternatives in a panel of SMARCA4-deficient and wild-type cancer cell lines.

Table 1: SMARCA2 Degradation Potency (DC50) of this compound and Comparators

CompoundE3 Ligase RecruitedCell LineCancer TypeSMARCA4 StatusDC50 (nM) for SMARCA2DC50 (nM) for SMARCA4Selectivity (SMARCA4/SMARCA2)Reference
This compound VHLHeLaCervical CancerWild-Type12>1000>83[4]
This compound VHLSK-Mel-28MelanomaWild-Type35No significant degradationHigh[5]
A947 VHLSW1573Non-Small Cell LungMutant0.0391.1~28[6][7]
ACBI2 VHLRKOColorectal CarcinomaWild-Type13232[8]
YDR1 CereblonH322Non-Small Cell LungMutantPotent DegradationMinimally AlteredHigh[1]
YD54 CereblonH322Non-Small Cell LungMutantPotent DegradationMinimally AlteredHigh[1]

Table 2: Anti-proliferative Activity (GI50) of this compound and Comparators in SMARCA4-Deficient Cancer Cell Lines

CompoundCell LineCancer TypeGI50 (nM)Reference
This compound SK-Mel-5Melanoma8.8[5]
This compound NCI-H838Non-Small Cell Lung119[5]
This compound A549Non-Small Cell Lung- (Imax ~51%)[5]
A947 Various NSCLC linesNon-Small Cell LungDose-dependent inhibition[6]
ACBI2 A549Non-Small Cell Lung-[8]
YDR1 SMARCA4 mutant lung cancer linesNon-Small Cell LungSelective Inhibition[1]
YD54 SMARCA4 mutant lung cancer linesNon-Small Cell LungSelective Inhibition[1]

Table 3: Anti-proliferative Activity (GI50) of this compound in SMARCA4 Wild-Type Cancer Cell Lines

CompoundCell LineCancer TypeGI50 (µM)Reference
This compound SK-Mel-28Melanoma>10[4]
This compound NCI-H1792Non-Small Cell Lung>10[4]
This compound NCI-H1975Non-Small Cell Lung>10[4]
This compound NCI-H647Non-Small Cell Lung3.1[4]

Mechanism of Action: The PROTAC Approach

This compound is a heterobifunctional molecule that simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase.[9] This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. In cancer cells with a mutated or deficient SMARCA4 gene, the degradation of its paralog SMARCA2 leads to cell death, an effect known as synthetic lethality.

PROTAC_Mechanism cluster_0 Cellular Environment SMD_3040 This compound (PROTAC) Ternary_Complex Ternary Complex (SMARCA2-PROTAC-E3) SMD_3040->Ternary_Complex Binds SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds Poly_Ub_SMARCA2 Poly-ubiquitinated SMARCA2 Ternary_Complex->Poly_Ub_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_SMARCA2->Proteasome Targeting Degraded_SMARCA2 Degraded SMARCA2 Peptides Proteasome->Degraded_SMARCA2 Degradation Cell_Death Synthetic Lethality (in SMARCA4-deficient cells) Degraded_SMARCA2->Cell_Death Leads to

Caption: Mechanism of action for this compound as a SMARCA2-targeting PROTAC.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

SMARCA2 Protein Degradation Assay (Western Blot)
  • Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other degraders for a specified duration (e.g., 24 hours). A DMSO-treated group should be used as a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescence detection system.

  • Quantification: Densitometry analysis is performed to quantify the protein band intensities. The level of SMARCA2 is normalized to the loading control. The DC50 value is calculated as the concentration of the compound that induces 50% degradation of the target protein.

Cell Viability Assay (e.g., WST-8 or CellTiter-Glo®)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density.

  • Compound Treatment: After cell adherence, treat the cells with a serial dilution of the test compounds (e.g., this compound) for a specified period (e.g., 7 days).

  • Reagent Addition: Add the viability reagent (e.g., WST-8 or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plates for a specified time to allow for the colorimetric or luminescent reaction to occur.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The GI50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel PROTAC degrader like this compound.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Design PROTAC Design Synthesis Chemical Synthesis Design->Synthesis Biochem_Assay Biochemical Assays (Binding Affinity) Synthesis->Biochem_Assay Degradation_Assay Degradation Assays (Western Blot, HiBiT) Biochem_Assay->Degradation_Assay Cell_Viability Cell Viability Assays (WST-8, CTG) Degradation_Assay->Cell_Viability PK_Studies Pharmacokinetics (PK) Cell_Viability->PK_Studies Xenograft Xenograft Models PK_Studies->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Data_Analysis Data Analysis & Lead Optimization Toxicity->Data_Analysis Data_Analysis->Design Iterative Optimization

Caption: A generalized experimental workflow for the development and evaluation of PROTACs.

Conclusion

This compound is a highly potent and selective SMARCA2 degrader with demonstrated anti-tumor activity in a range of SMARCA4-deficient cancer models. Its favorable selectivity profile over SMARCA4 suggests a potential for a wider therapeutic window compared to dual degraders. The comparative data presented in this guide highlights the promising profile of this compound as a therapeutic candidate. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in the treatment of SMARCA4-mutant cancers. Newer developments in cereblon-based SMARCA2 PROTACs, such as YDR1 and YD54, offer alternative E3 ligase recruitment mechanisms and demonstrate the expanding landscape of therapeutic options targeting this synthetic lethal vulnerability.

References

Independent Verification of SMD-3040's Potency and Efficacy in SMARCA2 Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an independent verification of the DC50 and Dmax values for the SMARCA2 PROTAC degrader, SMD-3040. For a comprehensive analysis, its performance is compared with other selective SMARCA2 degraders, A947 and AU-15330. This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of key performance metrics, detailed experimental protocols for reproducibility, and visual representations of the underlying biological and experimental processes.

Comparative Analysis of SMARCA2 Degraders

The following table summarizes the key degradation parameters—DC50 and Dmax—for this compound and its alternatives. These values are crucial for assessing the potency and maximal efficacy of each compound in degrading the target protein, SMARCA2.

CompoundDC50DmaxCell Line(s)E3 Ligase RecruitedReference
This compound 12 nM>90%HeLaVHL[1][2][3]
20 nM>90%K-Mel-5VHL[3]
35 nM>90%SK-Mel-28VHL[3]
A947 39 pM96% (at 10 nM)SW1573VHL[4][5][6]
AU-15330 Not explicitly reported for SMARCA2 aloneDegrades SMARCA2, SMARCA4, and PBRM1VCaP and other prostate cancer cell linesVHL[7][8]

Experimental Protocols

The determination of DC50 and Dmax values is critical for the characterization of PROTAC degraders. The following are generalized yet detailed protocols based on the methodologies described in the primary literature for the evaluated compounds.

Determination of DC50 and Dmax Values

This protocol outlines the key steps for quantifying the degradation of a target protein upon treatment with a PROTAC degrader.

1. Cell Culture and Treatment:

  • Human cancer cell lines (e.g., HeLa, K-Mel-5, SK-Mel-28 for this compound; SW1573 for A947) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • A serial dilution of the PROTAC degrader (e.g., this compound, A947) is prepared in the cell culture medium.

  • The cells are treated with the varying concentrations of the degrader or with a vehicle control (e.g., DMSO) for a specified duration (typically 18-24 hours).

2. Cell Lysis and Protein Quantification:

  • Following treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.

  • The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.

3. Western Blotting:

  • Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for the target protein (SMARCA2) and a loading control protein (e.g., GAPDH, β-actin).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

4. Data Analysis:

  • The intensity of the protein bands is quantified using densitometry software.

  • The level of the target protein is normalized to the corresponding loading control.

  • The percentage of protein degradation is calculated relative to the vehicle-treated control.

  • The DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved) are determined by fitting the concentration-response data to a four-parameter logistic curve using graphing software.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound-mediated protein degradation and the general experimental workflow for determining DC50 and Dmax values.

PROTAC_Mechanism cluster_cell Cellular Environment SMD_3040 This compound (PROTAC) Ternary_Complex SMARCA2-SMD-3040-VHL Ternary Complex SMD_3040->Ternary_Complex Binds SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary_Complex Binds VHL VHL (E3 Ubiquitin Ligase) VHL->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ubiquitination Ub_SMARCA2 Ub-SMARCA2 Ubiquitination->Ub_SMARCA2 Tags SMARCA2 Proteasome 26S Proteasome Ub_SMARCA2->Proteasome Targeted for Degradation Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids Recycled

Caption: Mechanism of this compound mediated SMARCA2 degradation.

DC50_Dmax_Workflow cluster_workflow Experimental Workflow Start Cell Seeding Treatment PROTAC Treatment (Concentration Gradient) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WB Western Blotting (SMARCA2 & Loading Control) Lysis->WB Analysis Densitometry & Normalization WB->Analysis Curve_Fitting Curve Fitting & Parameter Calculation Analysis->Curve_Fitting End DC50 & Dmax Values Curve_Fitting->End

Caption: Workflow for DC50 and Dmax determination.

References

A Comparative Analysis of the Therapeutic Window of SMD-3040 and Other Oncology Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic window of SMD-3040, a novel SMARCA2-targeting PROTAC degrader, with other oncology drugs. The content is based on publicly available preclinical and clinical data to assist researchers in assessing its potential therapeutic index.

Executive Summary

This compound is a potent and selective degrader of the SMARCA2 protein, a synthetic lethal target in cancers with SMARCA4 deficiency.[1][2][3] Preclinical studies have demonstrated its ability to induce robust tumor growth inhibition in SMARCA4-deficient cancer models at well-tolerated doses.[4][5] This guide compares the preclinical efficacy and safety profile of this compound with other targeted oncology agents, including the PROTACs ARV-110 and ARV-471, and the established drugs Fulvestrant (B1683766) and Enzalutamide, to provide a preliminary assessment of its therapeutic window. While a definitive therapeutic index for this compound from a single study is not yet publicly available, existing data suggests a promising safety margin.

Data Presentation

In Vitro Efficacy and Potency

The following table summarizes the in vitro activity of this compound and comparator drugs in relevant cancer cell lines.

DrugTargetCell Line(s)Potency MetricValueReference(s)
This compound SMARCA2SK-Mel-5, H838, A549GI₅₀8.8-119 nM[4]
K-Mel-5, SK-Mel-28DC₅₀20-35 nM[4]
ARV-110 Androgen ReceptorVCaPDC₅₀~1 nM[6]
ARV-471 Estrogen ReceptorMCF-7DC₅₀Not explicitly stated
Fulvestrant Estrogen ReceptorBreast Cancer ModelsIC₅₀Varies by model[7]
Enzalutamide Androgen ReceptorLNCaPIC₅₀Not explicitly stated[2]

Note: GI₅₀ (50% growth inhibition), DC₅₀ (50% degradation concentration), IC₅₀ (50% inhibitory concentration).

In Vivo Efficacy and Tolerability

The table below outlines the in vivo efficacy and reported tolerability of the compared drugs in preclinical xenograft models.

DrugModelEffective DoseEfficacy EndpointTolerabilityReference(s)
This compound Human melanoma xenograft25-50 mg/kg (IV, twice weekly)Significant tumor growth inhibitionWell-tolerated in mice[4][5]
ARV-110 VCaP xenograft10 mg/kg/day (oral)Tumor growth inhibitionWell-tolerated at doses up to 120 mg/kg/day in rats[6]
ARV-471 ER+ breast cancer xenograftsNot explicitly statedSuperior anti-tumor activity compared to fulvestrantNot explicitly stated
Fulvestrant Endocrine therapy-resistant breast cancer xenografts25 mg/kgComparable antitumor efficacy to 200 mg/kgWell-tolerated[7]
Enzalutamide Prostate cancer xenograftsNot explicitly statedInhibition of tumor growthMTD in clinical trial: 240 mg/day[8]

Note: MTD (Maximum Tolerated Dose). The MTD for this compound and ARV-471 in these specific preclinical studies has not been explicitly reported. The "well-tolerated" descriptor suggests a favorable therapeutic window at the effective doses tested.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that selectively targets the SMARCA2 protein for degradation. It functions by forming a ternary complex between SMARCA2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. In cancer cells with a deficiency in the related SMARCA4 protein, the degradation of SMARCA2 induces synthetic lethality, resulting in potent anti-tumor activity.[1]

SMD3040_Mechanism This compound Signaling Pathway cluster_cell Cancer Cell (SMARCA4 deficient) This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex SMARCA2 SMARCA2 SMARCA2->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Synthetic Lethality Synthetic Lethality Degradation->Synthetic Lethality leads to Experimental_Workflow Therapeutic Window Assessment Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Therapeutic Window Analysis Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Dose_Response Dose-Response Curves Cell_Viability->Dose_Response Protein_Degradation Protein Degradation Assays (e.g., Western Blot) Protein_Degradation->Dose_Response IC50_DC50 Determine IC₅₀/DC₅₀ Dose_Response->IC50_DC50 Xenograft Tumor Xenograft Model Establishment IC50_DC50->Xenograft Inform in vivo dose selection Dose_Ranging_Efficacy Dose-Ranging Efficacy Study Xenograft->Dose_Ranging_Efficacy Dose_Ranging_Toxicity Dose-Ranging Toxicity Study Xenograft->Dose_Ranging_Toxicity Efficacy_Measurement Measure Tumor Growth Inhibition (TGI) Dose_Ranging_Efficacy->Efficacy_Measurement ED50 Determine Effective Dose (ED₅₀) Efficacy_Measurement->ED50 Therapeutic_Index Calculate Therapeutic Index (MTD / ED₅₀) ED50->Therapeutic_Index MTD_Determination Determine Maximum Tolerated Dose (MTD) Dose_Ranging_Toxicity->MTD_Determination MTD_Determination->Therapeutic_Index

References

Replicating In Vivo Efficacy of SMD-3040: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers investigating novel cancer therapeutics, particularly those targeting synthetic lethality pathways, the selective SMARCA2 degrader SMD-3040 has emerged as a compound of significant interest. This guide provides a comprehensive comparison of the published in vivo results of this compound with alternative therapeutic strategies for SMARCA4-deficient cancers, supported by available experimental data.

Comparative In Vivo Performance of SMARCA2 Degraders and Other Targeted Therapies

The following tables summarize the in vivo efficacy of this compound and comparable alternative treatments in relevant cancer models. It is important to note that a direct head-to-head in vivo comparison of this compound with these alternatives has not been published. Therefore, this comparison is based on data from separate studies.

Table 1: In Vivo Efficacy of SMARCA2 PROTAC Degraders

CompoundCancer ModelDosing RegimenKey In Vivo Results
This compound SMARCA4-deficient Melanoma Xenograft (SK-Mel-5)25-50 mg/kg, intravenous, twice weekly for 2 weeksStrong tumor growth inhibition; well-tolerated in mice.[1]
ACBI2 SMARCA4-deficient Lung Cancer Xenograft (A549)80 mg/kg, oral, once dailySignificant tumor growth inhibition; dose-dependent SMARCA2 degradation.[2]
A947 SMARCA4-mutant Lung Cancer Xenografts (HCC515, HCC2302)Not specifiedSignificant decrease in tumor growth.[3]

Table 2: In Vivo Efficacy of Alternative Targeted Therapies in SMARCA4-Deficient Models

Compound ClassCompound(s)Cancer ModelDosing RegimenKey In Vivo Results
CDK4/6 Inhibitors PalbociclibSMARCA4-deficient NSCLC and SCCOHT XenograftsNot specifiedPotent inhibition of tumor growth.[4][5]
EZH2 Inhibitors TazemetostatSMARCA4/SMARCA2-deficient SCCOHT XenograftsNot specifiedPotent antiproliferative and antitumor effects.[6][7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published findings. Below are the available experimental protocols for the key in vivo studies cited.

This compound In Vivo Antitumor Activity Study
  • Animal Model: Xenograft mouse model of human melanoma.[1]

  • Cell Line: SK-Mel-5 (human melanoma cell line with SMARCA4 gene deletion).[1]

  • Compound Administration:

    • Dosage: 25 and 50 mg/kg.[1]

    • Route: Intravenous injection.[1]

    • Frequency: Twice weekly.[1]

    • Duration: Two weeks.[1]

  • Efficacy Endpoint: Assessment of tumor growth inhibition.

  • Tolerability Assessment: Monitoring of animal well-being.

ACBI2 In Vivo Efficacy Study
  • Animal Model: Tumor-bearing mice.[2]

  • Cell Lines: NCI-H1568 and A549 (human lung cancer cell lines).[2]

  • Compound Administration:

    • Dosage: 80 mg/kg.[2]

    • Route: Oral.[2]

    • Frequency: Once daily.[2]

  • Efficacy Endpoints: Tumor growth inhibition and SMARCA2 protein degradation in tumor tissue.[2]

  • Tolerability Assessment: Monitoring of animal well-being.[2]

Visualizing the Molecular Pathway and Experimental Design

To further clarify the underlying mechanisms and experimental approaches, the following diagrams are provided.

This compound Mechanism of Action cluster_0 SMARCA4-Deficient Cancer Cell SMD_3040 This compound (PROTAC) Ternary_Complex Ternary Complex (SMARCA2-SMD-3040-VHL) SMD_3040->Ternary_Complex SMARCA2 SMARCA2 SMARCA2->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Degradation SMARCA2 Degradation Proteasome->Degradation Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Degradation->Cell_Cycle_Arrest Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition

Caption: Mechanism of action of this compound in SMARCA4-deficient cancer cells.

In Vivo Efficacy Study Workflow for this compound start Start cell_culture Culture SK-Mel-5 (SMARCA4-deficient) Melanoma Cells start->cell_culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Allow Tumors to Establish implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer this compound (25 or 50 mg/kg, IV) or Vehicle Control Twice Weekly randomization->treatment monitoring Monitor Tumor Volume and Animal Weight for 2 Weeks treatment->monitoring endpoint Endpoint: Euthanize Mice and Excise Tumors monitoring->endpoint analysis Analyze Tumor Growth Inhibition endpoint->analysis

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

References

Safety Operating Guide

Proper Disposal and Safe Handling of SMD-3040

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal and handling of SMD-3040, a potent and selective SMARCA2 degrader.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for easy reference.

PropertyValueSource
Molecular Formula C₅₂H₆₆N₁₀O₅SInvivoChem[1]
Molecular Weight 943.21 g/mol InvivoChem[1]
CAS Number 3033109-92-8TargetMol[2]
Appearance White to off-white solid powderInvivoChem[1]
Solubility DMSO: ≥ 100 mg/mL (~106.02 mM)InvivoChem[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 yearsInvivoChem[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 monthInvivoChem[1]

Disposal Procedures

Proper disposal of this compound is crucial to prevent environmental contamination and ensure workplace safety. The following step-by-step guide outlines the recommended disposal protocol.

Step-by-Step Disposal Workflow
  • Collection :

    • Collect waste this compound, including any contaminated materials, in a suitable, clearly labeled, and closed container.[2]

    • Avoid mixing with other incompatible waste streams.

  • Storage Before Disposal :

    • Store the sealed waste container in a dry, cool, and well-ventilated area.[2]

    • Ensure the storage area is separate from foodstuffs and incompatible materials.[2]

  • Disposal Method :

    • The primary recommended method of disposal is through a licensed chemical destruction facility.[2]

    • Controlled incineration with flue gas scrubbing is an acceptable alternative.[2]

    • Crucially, do not discharge this compound into sewer systems or the environment. [2]

  • Packaging Decontamination :

    • Empty containers can be triple-rinsed with an appropriate solvent (e.g., DMSO, followed by a solvent that can be incinerated).

    • The rinsate should be collected and disposed of as chemical waste.

    • Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if local regulations permit.[2]

Disposal Workflow Diagram

cluster_disposal This compound Disposal Protocol Collect 1. Collect Waste in Labeled Container Store 2. Store Securely in Ventilated Area Collect->Store Seal Container Dispose 3. Transfer to Licensed Chemical Destruction Facility Store->Dispose Arrange Pickup Incinerate Alternate: Controlled Incineration with Flue Gas Scrubbing Dispose->Incinerate If available

Caption: A logical workflow for the proper disposal of this compound waste.

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)
  • Hand Protection : Wear chemical-impermeable gloves.

  • Eye Protection : Use safety glasses with side-shields or goggles.

  • Skin and Body Protection : Wear a lab coat and appropriate protective clothing. Avoid contact with skin and eyes.[2]

Handling and Storage
  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[2]

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

First-Aid Measures
  • If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[2]

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[2]

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]

Mechanism of Action: PROTAC-Mediated Degradation

This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the SMARCA2 protein.[1][3] Understanding its mechanism is key to appreciating its biological significance and handling considerations.

PROTAC Signaling Pathway

PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound contains a ligand for SMARCA2, a linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ligase.[1][3]

cluster_pathway This compound Mechanism of Action SMD3040 This compound (PROTAC) Ternary Ternary Complex (SMARCA2-SMD3040-VHL) SMD3040->Ternary SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary VHL VHL (E3 Ligase) VHL->Ternary Ub_SMARCA2 Polyubiquitinated SMARCA2 Ternary->Ub_SMARCA2 + Ubiquitin Ub Ubiquitin Proteasome Proteasome Ub_SMARCA2->Proteasome Recognition Degradation Degraded SMARCA2 (Peptide Fragments) Proteasome->Degradation Degradation

References

Navigating the Safe Handling of SMD-3040: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, the potent and selective SMARCA2 PROTAC degrader, SMD-3040, offers significant potential in in vivo antitumor research. However, its handling necessitates stringent safety protocols to ensure personnel safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the responsible management of this compound.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is paramount when working with this compound. The following table summarizes the recommended PPE for various handling scenarios.

SituationRequired Personal Protective Equipment
Handling Solid Compound Standard laboratory coat, nitrile gloves, and safety glasses with side shields.
Preparing Solutions Chemical splash goggles, a fully buttoned laboratory coat, and double-gloving with nitrile gloves.
Administering to Animals Face shield, disposable gown, and double-gloving with nitrile gloves.
Cleaning Spills Chemical-resistant gloves, disposable gown, safety goggles, and a respirator if aerosolization is possible.

Operational Plan: From Receipt to Use

A clear and concise operational plan ensures the safe and effective use of this compound throughout the experimental workflow.

Receiving and Storage

Upon receipt, visually inspect the package for any signs of damage or leakage. This compound is typically shipped at ambient temperature as a non-hazardous chemical.[1] For long-term storage, it is recommended to store the compound at -20°C. For short-term storage, 0-4°C is acceptable.[1]

Solution Preparation

All manipulations involving the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. When preparing solutions, it is advisable to use a non-volatile solvent whenever possible.

The following diagram outlines the general workflow for the safe handling of this compound.

SMD_3040_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E In Vitro / In Vivo Application D->E F Segregate Waste E->F G Label Waste Containers F->G H Dispose via Certified Vendor G->H

Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

All waste materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:

  • Solid Waste: Unused compound, contaminated gloves, weigh boats, and other disposable labware.

  • Liquid Waste: Unused solutions and solvent rinses.

  • Sharps: Contaminated needles and syringes.

Waste Collection and Labeling
  • Solid Waste: Collect in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect in a sealed, shatter-resistant container. Do not mix with other waste streams.

  • Sharps: Place in a designated sharps container.

All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the date.

Final Disposal

Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal vendor. Never dispose of this compound down the drain or in the regular trash.

By adhering to these guidelines, researchers can confidently and safely work with this compound, minimizing risks and ensuring a secure laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the research and the broader scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.